BBT594
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNKQZLPGLOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BBT594: A Type II Inhibitor Targeting the Inactive Conformation of JAK2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BBT594 is a potent, type II inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. Unlike type I inhibitors that bind to the active conformation of the kinase, this compound selectively targets the inactive "DFG-out" conformation of JAK2. This unique mechanism of action leads to the stabilization of an inactive state, effectively blocking the phosphorylation of the activation loop and subsequent downstream signaling cascades, most notably the STAT5 pathway. While this compound has demonstrated significant inhibitory activity against clinically relevant JAK2 mutants, its development has been hampered by selectivity issues and unfavorable pharmacokinetic properties, rendering it unsuitable for in vivo applications. This guide provides an in-depth technical overview of the mechanism of action of this compound on JAK2, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Mechanism of Action: Targeting the DFG-out Conformation
This compound acts as a type II kinase inhibitor, a class of molecules that bind to and stabilize the inactive conformation of their target kinase. The defining feature of this inactive state is the orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. In the "DFG-out" conformation, the phenylalanine residue is flipped out of its canonical position, creating a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors like this compound.[1]
The co-crystal structure of this compound in complex with the JAK2 kinase domain (PDB ID: 3UGC) provides a detailed view of its binding mode.[1] Key interactions include:
-
Hydrogen Bonding: The pyrimidine (B1678525) moiety of this compound forms hydrogen bonds with the backbone of Leu932 in the hinge region. The urea (B33335) carbonyl group forms hydrogen bonds with the side chains of Asp994 (of the DFG motif) and Glu898 in the αC-helix.[1]
-
Hydrophobic Interactions: The trifluoromethyl group of this compound occupies a hydrophobic pocket in the back of the ATP-binding site, forming lipophilic interactions.[1]
By binding to this inactive conformation, this compound stabilizes JAK2 in a state that is incompatible with catalysis, thereby preventing the phosphorylation of its activation loop and subsequent activation of downstream signaling pathways.[1]
Downstream Signaling Inhibition
The primary downstream signaling pathway affected by JAK2 inhibition is the STAT (Signal Transducer and Activator of Transcription) pathway. Upon activation, JAK2 phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. This compound has been shown to effectively suppress the phosphorylation of STAT5, a key downstream effector of JAK2, in cellular assays.[1]
Quantitative Data
This compound has demonstrated potent inhibition of clinically relevant JAK2 mutations in cellular assays. The half-maximal inhibitory concentration (IC50) values against different JAK2 variants are summarized below.
| Kinase Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| JAK2 V617F | BaF3-EPOR | Proliferation | 29 | [2] |
| JAK2 R683G | BaF3-CRLF2 | Proliferation | 8.5 | [2] |
Note: A comprehensive kinase selectivity profile with IC50 or Ki values against a broader panel of kinases is not publicly available, though reports mention "selectivity issues".[3]
Experimental Protocols
The following sections detail the general methodologies used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay (General Protocol)
Biochemical assays are employed to determine the direct inhibitory activity of a compound on a purified kinase. A common format is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The assay uses a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate that binds to a biotinylated substrate. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (XL665) fluorophores into close proximity, resulting in a FRET signal.
Protocol:
-
Compound Preparation: Serially dilute this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the purified JAK2 enzyme, a biotinylated peptide substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature.
-
Detection: Stop the reaction and add the HTRF detection reagents (europium-labeled anti-phospho-antibody and streptavidin-XL665).
-
Signal Reading: After incubation, read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition based on the signal from control wells and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of STAT5 Phosphorylation (Western Blot)
Cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context. Western blotting is a standard method to measure the phosphorylation status of downstream signaling proteins like STAT5.
Cell Lines: Human erythroleukemia (HEL) or Ba/F3 cells expressing a constitutively active JAK2 mutant (e.g., V617F) are commonly used.
Protocol:
-
Cell Culture and Treatment: Culture the cells under standard conditions and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 signal to determine the extent of inhibition.
Immunoprecipitation for JAK2 Phosphorylation Analysis
Immunoprecipitation can be used to isolate JAK2 and assess its phosphorylation status.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or control as described for the Western blot protocol.
-
Immunoprecipitation: Incubate the cell lysates with an anti-JAK2 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against phosphorylated JAK2 (p-JAK2) and total JAK2.
Visualizations
Signaling Pathway Diagram
Caption: JAK2-STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for p-STAT5 Inhibition
Caption: Workflow for assessing p-STAT5 inhibition by this compound via Western blot.
Logical Relationship: this compound Development Overview
Caption: Logical flow of this compound's development and characterization.
Conclusion
This compound serves as a valuable research tool for understanding the intricacies of type II kinase inhibition of JAK2. Its ability to stabilize the "DFG-out" conformation and effectively block downstream signaling highlights a distinct mechanistic approach compared to type I inhibitors. While its clinical development was halted due to off-target effects and poor pharmacokinetic properties, the study of this compound has provided crucial insights into the structural and functional regulation of JAK2 and has informed the development of next-generation, more selective type II JAK2 inhibitors.
References
BBT594: A Deep Dive into its DFG-out Binding Conformation and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding conformation and mechanism of action of BBT594, a potent type-II inhibitor of Janus kinase 2 (JAK2). By stabilizing the inactive "DFG-out" conformation of the kinase domain, this compound offers a distinct approach to modulating the JAK-STAT signaling pathway, a critical mediator of cell proliferation and survival.[1][2] This document details the structural basis of this compound's interaction with JAK2, summarizes its inhibitory activity, and provides comprehensive experimental protocols for key assays.
The DFG-out Conformation: A Hallmark of Type-II Kinase Inhibition
Protein kinases, a crucial class of enzymes in cellular signaling, exist in equilibrium between active and inactive conformational states. The transition between these states often involves the movement of a conserved three-amino-acid motif, Asp-Phe-Gly (DFG), located at the beginning of the activation loop.[3][4][5]
-
DFG-in (Active) Conformation: The aspartate residue of the DFG motif points into the ATP-binding site, coordinating magnesium ions and facilitating phosphoryl transfer. Type-I kinase inhibitors typically bind to this active conformation.[3][6]
-
DFG-out (Inactive) Conformation: The DFG motif undergoes a "flip," where the phenylalanine and aspartate residues swap positions.[3] This movement opens up a hydrophobic, allosteric pocket adjacent to the ATP-binding site.[3][7] Type-II inhibitors, such as this compound, selectively bind to and stabilize this inactive DFG-out conformation.[1][3]
The stabilization of the DFG-out state by this compound prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.[1]
This compound's Molecular Interactions with JAK2
The binding mode of this compound to the JAK2 kinase domain has been elucidated by X-ray crystallography at a resolution of 1.35 Å.[1] This structural data confirms that this compound binds to the inactive, DFG-out conformation of JAK2.[1][8][9]
Key interactions include:
-
Hinge Region: The pyrimidine (B1678525) moiety of this compound occupies the adenine-binding pocket of the ATP-binding site, forming hydrogen bonds with the backbone of Leu932 in the hinge region.[1][10]
-
Allosteric Pocket: The dihydroindole portion of this compound extends into the allosteric pocket created by the DFG-out conformation.[1][10]
-
Key Residue Interactions:
-
The urea (B33335) carbonyl of this compound forms hydrogen bonds with the backbone NH of Asp994 and the side chain of Glu898.[10]
-
The protonated N-methylpiperazine group forms hydrogen bonds with the carbonyl backbone of Ile973 and His974.[10]
-
The trifluoromethyl group engages in lipophilic interactions within the back pocket region.[10]
-
This unique binding mode, which spans both the ATP pocket and the adjacent allosteric site, is characteristic of type-II inhibitors and contributes to their selectivity.[3][10]
Quantitative Analysis of this compound Activity
This compound demonstrates potent inhibition of JAK2-dependent cellular proliferation. While it shows limited activity in enzymatic assays using activated (phosphorylated) JAK2, its strength lies in its ability to prevent the activation of the kinase in a cellular context.[1]
| Cell Line | Target | Assay | Endpoint | Value | Reference |
| SET-2 (JAK2 V617F) | JAK2 | Proliferation | GI50 | Not explicitly stated, but inhibited proliferation | [1] |
| CMK (JAK3 A572V) | JAK3 | Proliferation | GI50 | 262 nM | [1] |
| Ba/F3 TEL-JAK2 | JAK2 | Proliferation | GI50 | Not explicitly stated, but inhibited proliferation | [1] |
| MHH-CALL-4 | JAK2 | Proliferation | GI50 | Not explicitly stated, but inhibited proliferation | [1] |
Impact on JAK-STAT Signaling
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in hematopoiesis and immune response.[11] The binding of this compound to the inactive conformation of JAK2 has profound effects on this pathway.
Upon cytokine receptor activation, JAKs autophosphorylate their activation loops, leading to their full catalytic activity.[11] Activated JAKs then phosphorylate the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11]
This compound disrupts this cascade at its inception by preventing the initial activation of JAK2. It has been experimentally shown that treatment with this compound leads to a reduction in the phosphorylation of the JAK2 activation loop (at tyrosines 1007/1008) and, consequently, a decrease in the phosphorylation of its downstream substrate, STAT5 (at tyrosine 694).[1]
Figure 1: this compound inhibits the JAK-STAT signaling pathway by stabilizing the inactive DFG-out conformation of JAK2.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.
X-ray Crystallography of JAK2 in Complex with this compound
This protocol outlines the general steps for determining the co-crystal structure of a kinase and an inhibitor.
Figure 2: A generalized workflow for determining the co-crystal structure of a kinase with an inhibitor.
Methodology:
-
Protein Expression and Purification: The human JAK2 kinase domain (residues 808-1132) is expressed in an appropriate system (e.g., Spodoptera frugiperda (Sf9) insect cells) and purified using standard chromatographic techniques.
-
Complex Formation: The purified JAK2 kinase domain is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization: The JAK2-BBT594 complex is subjected to crystallization screening using various precipitants, buffers, and additives. The hanging drop vapor diffusion method is commonly employed.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement with a known kinase domain structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map.
Cellular Proliferation Assay (GI50 Determination)
Methodology:
-
Cell Seeding: JAK2-dependent cell lines (e.g., SET-2, CMK) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the GI50 (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.
Western Blotting for Phospho-JAK2 and Phospho-STAT5
Methodology:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT5 (Tyr694), and total STAT5. A loading control antibody (e.g., actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and quantified using an imaging system.
Conclusion
This compound represents a significant example of a type-II kinase inhibitor that effectively targets the JAK2 kinase by stabilizing its inactive DFG-out conformation. Its distinct binding mode, which leverages an allosteric pocket not accessible to type-I inhibitors, provides a powerful mechanism for inhibiting the JAK-STAT signaling pathway. The detailed structural and cellular data, along with the robust experimental protocols outlined in this guide, provide a comprehensive resource for researchers and drug developers working on the next generation of targeted kinase inhibitors.
References
- 1. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analysis of the DFG-out kinase motif and biochemical profiling of structurally validated type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the BBT594-JAK2 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural interactions between the type II inhibitor BBT594 and the Janus kinase 2 (JAK2). Understanding the precise binding mechanism at the molecular level is crucial for the rational design of next-generation, selective, and potent JAK2 inhibitors for the treatment of myeloproliferative neoplasms (MPNs) and other associated disorders.
Executive Summary
This compound is a potent type II inhibitor that uniquely targets the inactive, "DFG-out" conformation of the JAK2 kinase domain. This binding mode distinguishes it from type I inhibitors, which bind to the active "DFG-in" conformation. X-ray crystallographic studies have elucidated the key molecular interactions responsible for the high-affinity binding of this compound to JAK2. This guide will detail the structural basis of this interaction, summarize key quantitative data, outline relevant experimental methodologies, and provide visual representations of the associated signaling pathways.
Structural Insights into the this compound-JAK2 Interaction
The crystal structure of the this compound-JAK2 kinase domain complex has been solved at a high resolution, providing a detailed view of the inhibitor's binding mode.[1][2]
Binding Conformation: this compound stabilizes the inactive "DFG-out" conformation of JAK2.[1][2][3] This is characterized by the outward flip of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. Specifically, the Phenylalanine residue (Phe995) of the DFG motif is translocated by approximately 10 Å from its position in the active state. This conformational change opens up a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by this compound.
Key Molecular Interactions: The high-affinity binding of this compound is a result of a network of hydrogen bonds and hydrophobic interactions with key residues in the JAK2 kinase domain.
-
Hinge Region: The pyrimidine (B1678525) moiety of this compound occupies the adenine-binding pocket and forms hydrogen bonds with the backbone of Leu932 in the hinge region. An additional hydrogen bond is observed between the amide-NH of this compound and the backbone-CO of Leu932.
-
DFG Motif: The urea (B33335) carbonyl of this compound forms hydrogen bonds with the side chains of Asp994 and Glu898 (from the C-helix).
-
Allosteric Pocket: The trifluoromethyl group of this compound engages in lipophilic interactions within the back pocket created by the DFG-out conformation. The protonated N-methylpiperazine moiety forms hydrogen bonds with the carbonyl backbone of Ile973 and His974.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the structural analysis and activity of this compound.
| Parameter | Value | Reference |
| PDB Accession Code | 3UGC | |
| Resolution | 1.34 Å |
Table 1: Crystallographic Data for the this compound-JAK2 Complex.
| Cell Line | Assay | GI50 (nM) | Reference |
| CMK (JAK3A572V) | Proliferation | 262 |
Table 2: In vitro Cellular Activity of this compound.
Experimental Protocols
X-ray Crystallography
The determination of the this compound-JAK2 complex structure involved the following general steps:
-
Protein Expression and Purification: The kinase domain (JH1) of human JAK2 was expressed, likely in an insect or bacterial expression system. The protein was then purified to homogeneity using standard chromatographic techniques.
-
Crystallization: The purified JAK2 JH1 domain was co-crystallized with this compound. This process involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for crystal growth.
-
Data Collection and Structure Determination: The resulting crystals were exposed to a high-intensity X-ray beam. The diffraction data were collected and processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex was built and refined.
Western Blot Analysis for Phosphorylation Status
To assess the functional effect of this compound on JAK2 signaling, Western blotting was employed to measure the phosphorylation levels of JAK2 and its downstream substrate STAT5.
-
Cell Treatment: SET-2 cells (harboring the JAK2 V617F mutation) were treated with either DMSO (vehicle control) or a specific concentration of this compound (e.g., 1 µM) for a defined period (e.g., 30 minutes).
-
Cell Lysis: After treatment, the cells were lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate was determined to ensure equal loading onto the gel.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2 Y1007/Y1008), total JAK2, phosphorylated STAT5 (p-STAT5 Y694), and total STAT5.
-
Detection: Following incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase), the protein bands were visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins was compared to the total protein levels to determine the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway and Inhibition by this compound
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway and the mechanism of inhibition by this compound.
Caption: The JAK-STAT signaling pathway and its inhibition by this compound.
Type I vs. Type II JAK2 Inhibition Mechanism
The distinct binding modes of type I and type II inhibitors lead to different functional consequences. The following diagram illustrates this fundamental difference.
Caption: Comparison of Type I and Type II JAK2 inhibitor binding mechanisms.
Experimental Workflow for Western Blot Analysis
The logical flow of a Western blot experiment to assess the efficacy of this compound is depicted below.
Caption: Experimental workflow for Western blot analysis of JAK2/STAT5 phosphorylation.
Conclusion
The structural and functional characterization of the this compound-JAK2 complex provides a clear rationale for its inhibitory mechanism. By stabilizing the inactive "DFG-out" conformation, this compound offers a distinct approach to modulating JAK2 activity compared to type I inhibitors. This detailed understanding of the molecular interactions is invaluable for the ongoing development of novel and more selective JAK2 inhibitors with improved therapeutic profiles.
References
BBT594: A Potent Inhibitor of RET Kinase in Oncogenic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in various human cancers, including non-small cell lung cancer and multiple forms of thyroid cancer. Constitutive activation of RET through mutations or chromosomal rearrangements leads to aberrant downstream signaling, promoting cell proliferation, survival, and metastasis. BBT594 (also known as NVP-BBT594) has emerged as a potent small molecule inhibitor of RET kinase. This technical guide provides a comprehensive overview of the inhibitory activity of this compound against RET kinase, detailing its mechanism of action, biochemical and cellular activity, and selectivity profile. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of RET-driven malignancies and the development of targeted therapies.
Introduction to RET Kinase and its Role in Cancer
The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in the normal development of the neural crest and urogenital system. The RET protein consists of an extracellular domain containing cadherin-like repeats, a cysteine-rich region, a transmembrane domain, and an intracellular region that houses the tyrosine kinase domain.
Ligand-dependent activation of RET is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and induces the dimerization of two RET molecules, leading to trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade creates docking sites for various adaptor and signaling proteins, which in turn activate downstream pathways critical for cell fate decisions.
In the context of cancer, RET signaling can become constitutively active through two primary mechanisms:
-
Point Mutations: Single amino acid substitutions, frequently observed in medullary thyroid cancer (MTC), can lead to ligand-independent dimerization and activation of the kinase.
-
Gene Rearrangements (Fusions): Chromosomal rearrangements that fuse the 3' portion of the RET gene (encoding the kinase domain) with the 5' end of a partner gene are common in papillary thyroid cancer (PTC) and a subset of non-small cell lung cancer (NSCLC). These fusion proteins often contain dimerization domains from the partner protein, leading to constitutive RET kinase activity.
The aberrant activation of RET kinase drives oncogenesis by persistently stimulating key downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are central regulators of cell proliferation, survival, and growth.
This compound: Mechanism and Spectrum of Activity
This compound is a potent, ATP-competitive inhibitor of RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, this compound prevents the transfer of phosphate (B84403) from ATP to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the kinase. This inhibition of RET's enzymatic activity leads to the shutdown of downstream oncogenic signaling cascades.
Biochemical Inhibitory Activity
This compound has demonstrated potent inhibitory activity against the RET tyrosine kinase in biochemical assays.
| Target Kinase | IC50 (nM) |
| RET | ~100 |
Table 1: In vitro inhibitory activity of this compound against RET kinase.
Cellular Activity
In cellular assays, this compound effectively inhibits RET-dependent signaling and cell proliferation in cancer cell lines harboring activating RET alterations. Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of RET and downstream signaling proteins such as ERK1/2 and AKT.[1]
Kinase Selectivity Profile
While this compound is a potent inhibitor of RET, it also exhibits activity against other kinases. Understanding the selectivity profile of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target toxicities.
| Off-Target Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 1 |
| JAK3 | 5 |
| Tyk2 | 1 |
| FAK | 100 |
| IRK-3P | 200 |
| ZAP70 | 200 |
Table 2: Inhibitory activity of this compound against a panel of off-target kinases.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the inhibitory activity of this compound.
In Vitro RET Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a solution containing the RET kinase enzyme to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cellular RET Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with a known activating RET alteration (e.g., a cell line with a RET fusion)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse the cells on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe with another primary antibody.
Data Analysis:
-
Visually inspect the resulting bands for a dose-dependent decrease in the phosphorylation of RET and its downstream targets. For a more quantitative analysis, perform densitometry to measure the intensity of the bands, normalizing the phosphorylated protein signal to the total protein signal and the loading control.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of RET-dependent cancer cells.
Materials:
-
RET-dependent cancer cell line
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well opaque-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells to calculate the percent viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression model.
Visualizing RET Signaling and Experimental Workflows
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the preclinical characterization of a RET kinase inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of the RET receptor tyrosine kinase, a clinically validated target in several cancers. Through the inhibition of RET's enzymatic activity, this compound effectively blocks downstream signaling pathways that are crucial for the proliferation and survival of RET-driven cancer cells. While exhibiting a degree of polypharmacology, its strong activity against RET makes it a valuable tool for studying RET biology and a potential candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel RET kinase inhibitors. Continued research into the precise mechanisms of action, efficacy against various RET fusions and resistance mutations, and in vivo activity of this compound will be critical in defining its potential clinical utility.
References
BBT594: A Type II Inhibitor Targeting the JAK-STAT Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BBT594 is a potent, ATP-competitive small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases. It functions as a type II inhibitor, uniquely binding to the inactive "DFG-out" conformation of the JAK2 kinase domain. This mechanism of action leads to the effective suppression of the JAK-STAT signaling pathway, a critical mediator of cell proliferation, differentiation, and survival. Preclinical studies have demonstrated the ability of this compound to inhibit JAK2 V617F mutant cells, a key driver in myeloproliferative neoplasms (MPNs). However, its development has been hampered by selectivity issues and unfavorable pharmacokinetic properties, rendering it unsuitable for in vivo applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the JAK-STAT signaling pathway, detailed experimental protocols for its characterization, and a summary of its preclinical inhibitory activity.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular cascade that transduces signals from a multitude of cytokines, hormones, and growth factors. This pathway plays a pivotal role in regulating essential cellular processes such as hematopoiesis, immune response, and inflammation. The core components of this pathway are the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and the STAT family of transcription factors.
Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity. This facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.
This compound: Mechanism of Action as a Type II JAK2 Inhibitor
This compound distinguishes itself as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, this compound specifically recognizes and stabilizes the inactive "DFG-out" conformation of the JAK2 kinase domain. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors.
By binding to this inactive state, this compound effectively prevents the conformational changes required for kinase activation, thereby blunting the phosphorylation of the JAK activation loop.[1] This mode of inhibition leads to a profound and sustained suppression of downstream STAT signaling.
Quantitative Data on the Inhibitory Activity of this compound
Preclinical evaluations of this compound have provided quantitative data on its inhibitory potency against various cell lines. The following tables summarize the key findings.
| Cell Line | Target | Assay Type | IC50 / GI50 (nM) | Reference |
| Ba/F3 | JAK2 R683G | Cell Proliferation | 8.5 | [2] |
| Ba/F3 | JAK2 V617F | Cell Proliferation | 29 | [2] |
| CMK | JAK3 A572V | Cell Proliferation | 262 | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effect of this compound on the JAK-STAT signaling pathway.
Cell Lines and Culture
-
Ba/F3 cells: A murine pro-B cell line that can be rendered dependent on specific cytokines and their downstream signaling pathways by ectopic expression of cytokine receptors and associated kinases (e.g., JAK2 V617F).
-
CMK cells: A human megakaryoblastic leukemia cell line harboring a JAK3 A572V mutation.
-
SET-2 cells: A human megakaryoblastic leukemia cell line with a JAK2 V617F mutation.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and, for Ba/F3 cells, the appropriate cytokine for growth (e.g., IL-3).
Cell Proliferation Assay (WST-1 Method)
This colorimetric assay measures the metabolic activity of viable cells to determine the anti-proliferative effects of an inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Western Blotting for Phospho-STAT Analysis
This technique is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway.
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, phospho-JAK2 (Tyr1007/1008), and total JAK2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for JAK2 Phosphorylation
Immunoprecipitation is used to isolate JAK2 and assess its phosphorylation state.
-
Cell Lysis: Lyse cells treated with this compound as described for Western blotting.
-
Immunoprecipitation: Incubate the cell lysates with an anti-JAK2 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against phospho-JAK2 and total JAK2.
Visualizing the Impact of this compound
JAK-STAT Signaling Pathway and this compound Inhibition
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
References
- 1. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
BBT594: A Preclinical Type II JAK2 Inhibitor for Acute Lymphoblastic Leukemia
A Technical Overview for Researchers and Drug Development Professionals
Introduction: BBT594 is a type II inhibitor of Janus kinase 2 (JAK2) that has demonstrated preclinical activity in models of Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), a high-risk subtype of B-cell ALL often characterized by alterations in the JAK-STAT signaling pathway. Originally developed as an inhibitor of the T315I mutant of BCR-ABL, this compound has shown efficacy in vitro, particularly in ALL cell lines harboring JAK2 mutations and cytokine receptor-like factor 2 (CRLF2) rearrangements. However, its development has been limited to preclinical studies due to unfavorable pharmacokinetic properties that preclude its use in vivo. This document provides an in-depth technical guide on the preclinical research of this compound in the context of ALL.
Mechanism of Action
This compound is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, this compound stabilizes the inactive "DFG-out" conformation of the JAK2 kinase domain. This mode of action allows it to effectively suppress both the phosphorylated (active) and non-phosphorylated forms of JAK2, leading to the inhibition of downstream signaling pathways crucial for leukemic cell proliferation and survival, most notably the JAK-STAT pathway. In Ph-like ALL cells with CRLF2 rearrangements and activating JAK2 mutations, this compound has been shown to diminish the phosphorylation of both JAK2 and its downstream target, STAT5.
In Vitro Efficacy in Acute Lymphoblastic Leukemia
Preclinical studies have focused on the activity of this compound in human Ph-like ALL cell lines that carry genetic alterations rendering them dependent on JAK2 signaling.
Cell Viability and Apoptosis
This compound has demonstrated potent inhibition of cell growth in Ph-like ALL cell lines. In the MHH-CALL-4 cell line, which harbors an IGH-CRLF2 translocation and a JAK2 I682F mutation, this compound suppressed cell growth with an IC50 value in the range of 100 nM[1]. Furthermore, treatment with this compound has been shown to induce apoptotic cell death in various JAK2-driven Ph-like ALL cell lines, including MUTZ5 (IGH-CRLF2 translocation and JAK2 R683G mutation), MHH-CALL-4, and Arf-null PAX5-JAK2+IK6 cells.
In combination with the TOR kinase inhibitor AZD2014, this compound has shown synergistic effects in inducing apoptosis in Ph-like ALL cell lines and primary patient-derived xenograft samples.
Table 1: In Vitro Activity of this compound in Ph-like ALL Cell Lines
| Cell Line | Genetic Profile | Assay Type | Endpoint | Result |
| MHH-CALL-4 | IGH-CRLF2 translocation, JAK2 I682F mutation | Cell Viability | IC50 | ~100 nM[1] |
| MUTZ5 | IGH-CRLF2 translocation, JAK2 R683G mutation | Apoptosis | Induction of apoptotic cell death | Observed |
| MHH-CALL-4 | IGH-CRLF2 translocation, JAK2 I682F mutation | Apoptosis | Induction of apoptotic cell death | Observed |
| Arf-null PAX5-JAK2+IK6 | PAX5-JAK2 fusion, IK6 expression | Apoptosis | Induction of apoptotic cell death | Observed |
Inhibition of JAK-STAT Signaling
Western blot analyses have confirmed the mechanism of action of this compound in Ph-like ALL cell lines. Treatment of MHH-CALL-4 and MUTZ-5 cells with this compound resulted in a marked reduction in the phosphorylation of both JAK2 (p-JAK2) and STAT5 (p-STAT5).
Experimental Protocols
Cell Lines and Culture Conditions
-
MHH-CALL-4 Cells: Human B-cell precursor leukemia cell line with an IGH-CRLF2 translocation and a JAK2 I682F mutation.
-
MUTZ-5 Cells: Human B-cell precursor leukemia cell line with an IGH-CRLF2 translocation and a JAK2 R683G mutation.
Cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
-
Cell Seeding: Seed Ph-like ALL cells (e.g., MHH-CALL-4, MUTZ5) in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Determine cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Treatment: Plate Ph-like ALL cells and treat with this compound at a concentration of 1 µM or vehicle control for 2 hours[1].
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-JAK2 (e.g., Tyr1007/1008), total JAK2, p-STAT5 (e.g., Tyr694), and total STAT5. A loading control such as β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat Ph-like ALL cells with this compound at the desired concentration and for the indicated time (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway of this compound in Ph-like ALL
References
Methodological & Application
Application Notes and Protocols: BBT594 In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBT594 is a type II inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway.[1] This pathway is central to the regulation of cellular processes such as proliferation, differentiation, and immune response.[2][3] Dysregulation of the JAK/STAT pathway, often due to mutations like JAK2 V617F, is a key driver in various myeloproliferative neoplasms (MPNs). This compound has been shown to specifically block the proliferation of cells harboring the JAK2 V617F mutation. This document provides a detailed protocol for an in vitro cell-based assay to evaluate the anti-proliferative activity of this compound.
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway is essential for controlling a variety of biological processes, including immune function and cell growth. The binding of cytokines to their receptors initiates the activation of JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.
Signaling Pathway
References
Application Notes and Protocols: BBT594 Treatment of Ba/F3 Cells Expressing JAK2 Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of BBT594, a type II JAK2 inhibitor, on murine pro-B Ba/F3 cells engineered to express various wild-type and mutant forms of the Janus kinase 2 (JAK2). The provided information is intended to guide researchers in setting up and executing experiments to evaluate the efficacy and mechanism of action of this compound and other JAK2 inhibitors.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of numerous cytokines and growth factors essential for hematopoiesis.[1] Constitutive activation of the JAK-STAT pathway, frequently driven by mutations in the JAK2 gene, is a hallmark of myeloproliferative neoplasms (MPNs).[1] The most prevalent of these is the V617F mutation, located in the pseudokinase (JH2) domain, which disrupts its autoinhibitory function and leads to constitutive kinase activity.[1]
Ba/F3 cells are a murine interleukin-3 (IL-3) dependent pro-B cell line. Their survival and proliferation are contingent on IL-3 signaling, which activates the JAK-STAT pathway. This dependency can be overcome by the expression of a constitutively active kinase, such as a mutant form of JAK2. This characteristic makes Ba/F3 cells an invaluable in vitro model system for studying oncogenic kinases and evaluating the efficacy of their inhibitors.
This compound is a type II JAK2 inhibitor, distinguishing itself from type I inhibitors by binding to and stabilizing the inactive conformation of the kinase.[2] This mode of action allows this compound to potentially overcome resistance mechanisms that affect type I inhibitors.[2] These notes provide protocols for utilizing Ba/F3 cells expressing various JAK2 mutants to characterize the activity of this compound.
Data Presentation
The following tables summarize the reported inhibitory activity of this compound against various JAK2 mutants expressed in Ba/F3 cells.
| JAK2 Mutant | Cell Line Context | This compound IC50 (nM) | Reference |
| JAK2 R683G | Ba/F3-CRLF2 | 8.5 | |
| JAK2 V617F | Ba/F3-EPOR | 29 | |
| JAK2 R683G L884P | Ba/F3-CRLF2 | 504 | |
| JAK2 R683G Y931C | Ba/F3-CRLF2 | No significant change |
Note: IC50 values can vary between experiments and laboratories due to differences in assay conditions.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the impact of activating JAK2 mutations.
Caption: JAK-STAT pathway activation by cytokines and constitutively active JAK2 mutants, and inhibition by this compound.
Experimental Workflow for this compound Evaluation in Ba/F3 Cells
This diagram outlines the typical workflow for assessing the efficacy of a JAK2 inhibitor like this compound using the Ba/F3 cell model.
Caption: A stepwise workflow for testing the effects of this compound on Ba/F3 cells expressing JAK2 mutants.
Experimental Protocols
Culture of Ba/F3 Cells Expressing JAK2 Mutants
Materials:
-
Ba/F3 cells stably expressing a JAK2 mutant
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
IL-3 (for parental Ba/F3 cells)
-
Phosphate Buffered Saline (PBS)
-
T25 or T75 culture flasks
-
Centrifuge
Protocol:
-
Maintain Ba/F3 cells expressing constitutively active JAK2 mutants in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage the cells, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Seed the cells at the desired density in a new culture flask.
-
For parental Ba/F3 cells, supplement the culture medium with IL-3 at a final concentration of 1-10 ng/mL.
Cell Viability Assay
Materials:
-
Ba/F3 cells expressing a JAK2 mutant
-
Complete culture medium (without IL-3)
-
This compound or other JAK2 inhibitors
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., XTT, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Harvest Ba/F3 cells in the logarithmic growth phase and wash once with PBS to remove any residual growth factors.
-
Resuspend the cells in fresh complete culture medium without IL-3 at a density of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. The final volume in each well should be 100 µL.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 25 µL of XTT reagent.
-
Incubate for the time specified by the manufacturer (e.g., 2-4 hours for XTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Intracellular Phospho-STAT5 (pSTAT5) Flow Cytometry
Materials:
-
Ba/F3 cells expressing a JAK2 mutant
-
Complete culture medium
-
This compound or other JAK2 inhibitors
-
DMSO (vehicle control)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-pSTAT5 (Y694) antibody
-
Flow cytometer
Protocol:
-
Seed Ba/F3 cells at a density of 5 x 10^5 cells/mL in culture tubes or a 24-well plate.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 to 4 hours at 37°C.
-
After incubation, transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 100 µL of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
Add 1 mL of ice-cold Permeabilization Buffer and vortex gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the cells twice with 2 mL of FACS Buffer, centrifuging at 500 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the anti-pSTAT5 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with 2 mL of FACS Buffer.
-
Resuspend the cells in 300-500 µL of FACS Buffer and acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the treated versus control cells.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions, such as cell seeding density, inhibitor concentrations, and incubation times, for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for specific reagents and antibodies.
References
Application Notes and Protocols for Western Blot Analysis of p-JAK2 Following BBT594 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly through the constitutive activation of JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs). BBT594 is a potent, type II inhibitor of JAK2 that stabilizes the inactive conformation of the kinase, thereby preventing its phosphorylation and downstream signaling. This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting JAK2 phosphorylation using Western blotting, a fundamental technique for characterizing protein expression and post-translational modifications.
Signaling Pathway and Mechanism of Action
The JAK/STAT pathway is initiated by cytokine binding to their cognate receptors, leading to the dimerization of receptor-associated JAKs. This proximity allows for trans-phosphorylation of the JAKs on specific tyrosine residues within their activation loops, a critical step for their catalytic activity. Activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
This compound is a type II kinase inhibitor that binds to the inactive "DFG-out" conformation of the JAK2 kinase domain.[1] This binding mode prevents the conformational change required for JAK2 activation, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.
Experimental Protocol
This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to detect phosphorylated JAK2 (p-JAK2) at tyrosine residues 1007/1008.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Cell Line (e.g., SET-2, CMK) | DSMZ, JCRB | ACC 608, JCRB1022 |
| This compound | Selleckchem | S7553 |
| RIPA Lysis Buffer | Various | e.g., Thermo Fisher, 89900 |
| Protease Inhibitor Cocktail | Various | e.g., Sigma-Aldrich, P8340 |
| Phosphatase Inhibitor Cocktail | Various | e.g., Sigma-Aldrich, P5726 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | e.g., 4561096 |
| PVDF Membrane | Millipore | IPFL00010 |
| Blocking Buffer (5% BSA in TBST) | --- | --- |
| Primary Antibody: p-JAK2 (Tyr1007/1008) | Cell Signaling Technology | 3771 |
| Primary Antibody: Total JAK2 | Cell Signaling Technology | 3230 |
| HRP-conjugated Secondary Antibody | Various | e.g., CST, 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and this compound Treatment:
-
Culture cells (e.g., SET-2, a human megakaryoblastic leukemia cell line with a JAK2 V617F mutation) in appropriate media and conditions.
-
Seed cells at a density that will allow for sufficient protein extraction after treatment.
-
Treat cells with the desired concentrations of this compound. A common starting point is 1 µM for 30 minutes to 1 hour.[2] Include a vehicle control (e.g., DMSO) and untreated controls.
2. Cell Lysis:
-
After treatment, pellet suspension cells by centrifugation or aspirate media from adherent cells.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4] The volume of lysis buffer will depend on the cell pellet size; a common starting point is 100-200 µL for a 10 cm plate.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody against p-JAK2 (Tyr1007/1008) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
For loading control, the same membrane can be stripped and re-probed for total JAK2, or a parallel gel can be run and blotted for total JAK2.
8. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-JAK2 signal to the total JAK2 signal for each sample.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of this compound on JAK2 phosphorylation.
| Treatment Group | This compound Concentration (µM) | Treatment Time (min) | Normalized p-JAK2/Total JAK2 Ratio (Arbitrary Units) | % Inhibition of p-JAK2 |
| Untreated Control | 0 | 30 | 1.00 | 0 |
| Vehicle Control (DMSO) | 0 | 30 | 0.98 | 2 |
| This compound | 0.1 | 30 | 0.65 | 35 |
| This compound | 0.5 | 30 | 0.25 | 75 |
| This compound | 1.0 | 30 | 0.05 | 95 |
| This compound | 1.0 | 60 | 0.02 | 98 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-JAK2 signal | Inactive JAK2 in the chosen cell line. | Use a cell line with constitutively active JAK2 (e.g., with V617F mutation) or stimulate cells with a cytokine (e.g., IL-3, GM-CSF) to induce JAK2 phosphorylation. |
| Inefficient lysis or protein degradation. | Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice at all times. | |
| Poor antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the blocking buffer is compatible with the antibody. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Inconsistent loading | Inaccurate protein quantification. | Be meticulous with the protein assay. |
| Pipetting errors. | Use calibrated pipettes and be careful when loading the gel. | |
| Always normalize to a loading control like total JAK2 or a housekeeping protein. |
Conclusion
This protocol provides a robust framework for evaluating the inhibitory effect of this compound on JAK2 phosphorylation. By carefully following these steps and optimizing conditions for the specific cell system being used, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts targeting the JAK/STAT pathway.
References
- 1. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 5. Phospho-Jak2 (Tyr1007/1008) Antibody (#3771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunoprecipitation of JAK2 with BBT594 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways, governing cellular processes such as proliferation, differentiation, and apoptosis. The dysregulation of the JAK/STAT signaling cascade is a hallmark of various myeloproliferative neoplasms (MPNs) and other hematological malignancies. The JAK2 V617F mutation, present in a high percentage of MPN patients, leads to constitutive activation of the kinase and downstream signaling.
BBT594 is a type II inhibitor of JAK2, which distinguishes it from type I inhibitors like ruxolitinib. Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase domain. This unique mechanism of action allows this compound to effectively inhibit both wild-type and certain mutant forms of JAK2. Immunoprecipitation studies have demonstrated that this compound stabilizes JAK2 in a distinct conformation, thereby impairing its activation loop phosphorylation and downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1]
These application notes provide a comprehensive guide to utilizing immunoprecipitation to study the effects of this compound on JAK2. Detailed protocols for cell treatment, immunoprecipitation, western blotting, and cell viability assays are included to facilitate research into the mechanism and efficacy of this novel JAK2 inhibitor.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound on JAK2-dependent cell lines.
| Parameter | Cell Line | Genotype | Value | Reference |
| IC50 | Ba/F3 | JAK2 V617F | 29 nM | |
| IC50 | Ba/F3 | JAK2 R683G | 8.5 nM | |
| Inhibition of Phosphorylation | SET-2 | JAK2 V617F | Significant inhibition of pJAK2 (Y1007/Y1008) and pSTAT5 (Y694) at 1 µM | [2][3] |
Signaling Pathway and Experimental Workflow
JAK2/STAT Signaling Pathway with this compound Inhibition
The following diagram illustrates the canonical JAK2/STAT signaling pathway and the point of inhibition by this compound. Upon cytokine binding to its receptor, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound, as a type II inhibitor, binds to the inactive conformation of JAK2, preventing its activation and subsequent downstream signaling.
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Type I Inhibitor Resistance Using BBT594
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The emergence of drug resistance is a significant challenge in targeted cancer therapy. Type I kinase inhibitors, which bind to the active conformation of a kinase, are susceptible to resistance mechanisms that maintain the kinase in an active state. BBT594 is a type II inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway often dysregulated in myeloproliferative neoplasms (MPNs). Unlike type I inhibitors such as ruxolitinib, this compound binds to the inactive "DFG-out" conformation of JAK2. This distinct binding mode allows this compound to overcome certain resistance mechanisms that affect type I inhibitors, making it a valuable tool for studying and potentially circumventing type I inhibitor resistance.
These application notes provide a comprehensive guide for utilizing this compound to investigate the mechanisms of resistance to type I JAK2 inhibitors. The protocols outlined below will enable researchers to establish resistant cell line models, characterize their molecular profiles, and elucidate the signaling pathways involved in drug resistance.
Data Presentation
Table 1: Comparative IC50 Values of this compound and a Type I JAK2 Inhibitor
| Cell Line | JAK2 Status | Type I Inhibitor (e.g., NVP-BVB808) IC50 (nM) | This compound IC50 (nM) | Reference |
| BaF3/EPOR | JAK2 V617F | 10 | 29 | [1] |
| BaF3/CRLF2 | JAK2 R683G | 15.7 | 8.5 | [1] |
| BaF3/CRLF2 | JAK2 R683G, Y931C | >3-fold increase vs. R683G | No significant change | [1] |
Table 2: Key JAK2 Mutations and Their Sensitivity Profile
| Mutation | Location | Resistance to Type I Inhibitors | Resistance to this compound (Type II) | Notes |
| Y931C | Kinase Domain | Yes | No | A known resistance mutation to type I JAK2 inhibitors. This compound retains activity.[1] |
| L884P | Kinase Domain | No | Yes | Confers resistance to this compound when co-occurring with JAK2 R683G.[1] |
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway and Inhibitor Binding Sites
Caption: JAK-STAT pathway with Type I and this compound (Type II) inhibitor binding sites.
Experimental Workflow for Studying Type I Inhibitor Resistance
Caption: Workflow for investigating Type I inhibitor resistance using this compound.
Bypass Signaling Pathway in Resistance
Caption: AXL/MAPK bypass signaling as a mechanism of resistance to JAK2 inhibitors.
Experimental Protocols
Protocol 1: Generation of Type I JAK2 Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to a type I JAK2 inhibitor.
Materials:
-
JAK2-dependent cell line (e.g., SET-2, HEL, or Ba/F3 cells expressing JAK2 V617F).
-
Complete cell culture medium.
-
Type I JAK2 inhibitor (e.g., ruxolitinib).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Cell counting apparatus.
Procedure:
-
Determine Initial IC50: Culture the parental cell line and perform a dose-response curve with the type I JAK2 inhibitor to determine the initial IC50 value.
-
Continuous Exposure: Culture the parental cells in the presence of the type I inhibitor at a concentration equal to the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in the culture medium. This process can take several weeks to months.
-
Establish Resistant Clones: Once cells are proliferating steadily at a high concentration of the inhibitor (e.g., 1 µM for ruxolitinib), isolate single-cell clones by limiting dilution or select the polyclonal population.
-
Confirm Resistance: Perform a cell viability assay to confirm the shift in the IC50 of the resistant cells compared to the parental cell line.
Protocol 2: Cell Viability and IC50 Determination
Objective: To quantify the cytotoxic effect of this compound and type I inhibitors on sensitive and resistant cells.
Materials:
-
Parental and resistant cell lines.
-
96-well cell culture plates.
-
This compound and type I JAK2 inhibitor.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Dilution: Prepare a serial dilution of this compound and the type I inhibitor.
-
Treatment: Add the drug dilutions to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the IC50 values using a non-linear regression model.
Protocol 3: Analysis of JAK-STAT Signaling by Western Blot
Objective: To assess the phosphorylation status of JAK2 and STAT5 in response to inhibitor treatment.
Materials:
-
Parental and resistant cell lines.
-
This compound and type I JAK2 inhibitor.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies (anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Treat parental and resistant cells with this compound or the type I inhibitor at various concentrations for a defined time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control.
Protocol 4: Detection of JAK2 Kinase Domain Mutations
Objective: To identify on-target mutations in the JAK2 gene that may confer resistance.
Materials:
-
Genomic DNA or RNA extraction kit.
-
PCR reagents.
-
Primers flanking the JAK2 kinase domain.
-
Sanger sequencing or next-generation sequencing (NGS) services.
Procedure:
-
Nucleic Acid Extraction: Isolate genomic DNA or RNA from parental and resistant cell lines. If starting from RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the JAK2 kinase domain using PCR with specific primers.
-
Sequencing: Purify the PCR product and send for Sanger sequencing to identify point mutations. For a more comprehensive analysis, consider NGS.
-
Sequence Analysis: Align the sequences from the resistant cells to the parental cell line or a reference sequence to identify any mutations.
Protocol 5: Investigating Bypass Signaling via the AXL/MAPK Pathway
Objective: To determine if the AXL/MAPK pathway is activated in type I inhibitor-resistant cells.
Materials:
-
Parental and resistant cell lines.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-AXL, anti-AXL, anti-phospho-ERK, anti-ERK).
-
Western blot reagents as described in Protocol 3.
Procedure:
-
Protein Extraction: Lyse parental and resistant cells and quantify protein concentration.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 3, probing for phosphorylated and total AXL and ERK.
-
Analysis: Compare the levels of p-AXL and p-ERK between parental and resistant cells to determine if this pathway is hyperactivated in the resistant state.
By following these protocols, researchers can effectively use this compound as a tool to dissect the mechanisms of resistance to type I JAK2 inhibitors, paving the way for the development of more effective therapeutic strategies for patients with myeloproliferative neoplasms.
References
Application Notes and Protocols: BBT594 Dose-Response in MHH-CALL-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBT594 is a potent, type II inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway.[1][2] The MHH-CALL-4 cell line, derived from a patient with pediatric B-cell precursor acute lymphoblastic leukemia (B-ALL), harbors a JAK2 I682F mutation and exhibits overexpression of the cytokine receptor-like factor 2 (CRLF2).[3][4] These genetic alterations lead to the constitutive activation of the JAK/STAT and downstream PI3K/mTOR signaling pathways, promoting cell proliferation and survival.[3][4] This document provides a detailed analysis of the dose-response relationship of this compound in MHH-CALL-4 cells, along with comprehensive protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on MHH-CALL-4 cells.
Table 1: Dose-Response of this compound on MHH-CALL-4 Cell Viability
| Concentration (nM) | % Cell Growth Inhibition (72h) | IC50 (nM) |
| 0 (Vehicle) | 0 | \multirow{5}{*}{~100[1]} |
| 250 | Data indicates significant inhibition[5] | |
| 500 | Data indicates significant inhibition[5] | |
| 800 | Data indicates significant inhibition[5] | |
| 1000 | Potent suppression of growth[1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MHH-CALL-4 Cells
| Treatment (Concentration) | Assay | Observation |
| This compound (1 µM) | Apoptosis (Annexin V/DAPI) | Increased percentage of apoptotic cells[1][5] |
| This compound (0.25 - 0.8 µM) | Cell Cycle (Propidium Iodide) | Alterations in cell cycle distribution[5] |
Signaling Pathway and Mechanism of Action
This compound acts as a type II inhibitor, binding to and stabilizing the inactive conformation of JAK2.[1][2] In MHH-CALL-4 cells, the constitutively active JAK2 mutant leads to downstream phosphorylation and activation of STAT5, which in turn promotes the transcription of genes involved in cell proliferation and survival. By inhibiting JAK2 phosphorylation, this compound effectively blocks this signaling cascade, leading to decreased cell growth and induction of apoptosis.[1]
Caption: this compound inhibits the constitutively active JAK2 pathway in MHH-CALL-4 cells.
Experimental Protocols
Cell Culture
MHH-CALL-4 cells are grown in suspension.[3]
-
Media: 80% RPMI-1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[3]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension cells to determine the dose-response curve.[6][7]
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed MHH-CALL-4 cells at a density of 1 x 10^4 cells/well in a 96-well plate in 100 µL of culture medium.
-
Drug Treatment: Add this compound at desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 800, 1000 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan (B1609692) Formation: Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.[6]
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Solubilization: Add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Apoptosis Assay (Western Blot for Cleaved PARP)
This protocol details the detection of apoptosis through the analysis of cleaved PARP, a hallmark of programmed cell death.[8][9][10]
Caption: General workflow for Western blot analysis of apoptosis markers.
Protocol:
-
Cell Treatment: Treat MHH-CALL-4 cells with this compound (e.g., 1 µM) and a vehicle control for 24-48 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PARP and cleaved PARP.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and analyze the ratio of cleaved PARP to total PARP.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
This protocol allows for the analysis of cell cycle distribution following this compound treatment.[11][12]
Protocol:
-
Cell Treatment: Treat MHH-CALL-4 cells with this compound (e.g., 0.25-0.8 µM) and a vehicle control for 24-48 hours.
-
Cell Fixation: Harvest approximately 1 x 10^6 cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.[12]
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[11]
-
Analysis: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MHH-CALL-4 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Aberrant STAT5 and PI3K/mTOR pathway signaling occurs in human CRLF2-rearranged B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Experimental Use of BBT-594 in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBT-594, also known as NVP-BBT594, is a potent and selective dual inhibitor of Receptor Tyrosine Kinase (RET) and Janus Kinase 2 (JAK2).[1][2] Preclinical studies have demonstrated its potential in overcoming drug resistance and inhibiting cancer cell proliferation in various models, including patient-derived xenografts (PDX). These application notes provide a comprehensive overview of the experimental use of BBT-594 in PDX models, detailing its mechanism of action, protocols for in vivo studies, and data presentation guidelines.
BBT-594 acts as a type II inhibitor of JAK2, which allows it to bind to the inactive conformation of the kinase.[3] This mechanism is particularly relevant for overcoming resistance to other JAK inhibitors.[3] Furthermore, its inhibitory effect on the GDNF-RET signaling pathway has been shown to enhance sensitivity to aromatase inhibitors in estrogen receptor-positive (ER+) breast cancer models.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for BBT-594 from preclinical studies.
| Parameter | Value | Cell Model/Condition | Source |
| IC50 (JAK2 inhibition) | 8 nM - 29 nM | Murine models with various JAK2 mutations |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by BBT-594.
Caption: GDNF-RET Signaling Pathway Inhibition by BBT-594.
Caption: JAK-STAT Signaling Pathway Inhibition by BBT-594.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
Objective: To establish patient-derived xenograft models from fresh tumor tissue for in vivo efficacy studies of BBT-594.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools (scalpels, forceps)
-
Matrigel or similar basement membrane matrix
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under specific pathogen-free (SPF) conditions
Protocol:
-
Tumor Tissue Preparation:
-
Upon receipt of fresh tumor tissue, wash it with sterile PBS.
-
Mechanically mince the tumor into small fragments (1-3 mm³).
-
(Optional) Resuspend the tumor fragments in a 1:1 mixture of PBS and Matrigel.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor growth.
-
Measure tumor dimensions using calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor as in step 1 for implantation into the next generation of mice (passaging).
-
In Vivo Efficacy Study of BBT-594 in PDX Models
Objective: To evaluate the anti-tumor efficacy of BBT-594 in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
BBT-594 compound
-
Vehicle control (e.g., as recommended by the compound supplier)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Animal Grouping:
-
Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Dosing:
-
Prepare the BBT-594 formulation and vehicle control.
-
Administer BBT-594 at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or for a specified duration.
-
Euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, biomarker analysis).
-
Experimental Workflow
The following diagram outlines a typical workflow for the experimental use of BBT-594 in PDX models.
Caption: Experimental Workflow for BBT-594 in PDX Models.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing BBT594 Selectivity
Welcome to the technical support center for BBT594. This resource is designed for researchers, scientists, and drug development professionals to address common questions and experimental challenges related to the selectivity of this compound, a Type II JAK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a Type II kinase inhibitor that targets Janus kinase 2 (JAK2).[1][2] It was initially developed as an inhibitor for T315I-mutant BCR-ABL but was also found to inhibit the JAK2 V617F mutant, which is common in myeloproliferative neoplasms.[1] this compound stabilizes JAK2 in an inactive "DFG-out" conformation, preventing its signaling activity.[2]
Q2: What are the known selectivity issues with this compound?
A2: While this compound is a potent inhibitor of JAK2, it has been reported to have selectivity issues and poor pharmacokinetic properties, which have made it unsuitable for in vivo studies.[1][2] Off-target activity is a common challenge for kinase inhibitors because the ATP-binding pocket is highly conserved across the human kinome.[3][4] For Type II inhibitors like this compound, off-targets can include other kinases that can adopt a similar "DFG-out" conformation.
Q3: How does a Type II inhibitor like this compound differ from a Type I inhibitor?
A3: The primary difference lies in the conformational state of the kinase that they bind to.
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase in the ATP-binding pocket.
-
Type II inhibitors , like this compound, bind to the inactive "DFG-out" conformation, occupying the ATP pocket and an adjacent allosteric site made accessible by the flipped DFG motif.[1] This can offer a route to higher selectivity compared to Type I inhibitors, although off-target effects are still possible.[1][5]
Q4: What general strategies exist to improve the selectivity of a kinase inhibitor like this compound?
A4: Several medicinal chemistry and chemical biology strategies can be employed:
-
Structure-Based Design: Exploit unique features of the JAK2 "DFG-out" pocket that are not present in off-target kinases. For example, the successor to this compound, CHZ868, was designed with a methyl substitution intended to create steric hindrance in the binding pockets of other kinases.[1]
-
Targeting Non-conserved Residues: Design analogs of this compound that form covalent bonds with non-conserved cysteine residues near the binding pocket.[3] This can dramatically increase both potency and selectivity.
-
Exploiting the Gatekeeper Residue: Modify the inhibitor structure to be sensitive to the size of the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket.[3]
-
Allosteric Targeting: Develop inhibitors that bind to a completely distinct allosteric site, which is often less conserved than the ATP-binding pocket.[5]
-
Bivalent Inhibition: Link this compound to a second molecule (a small molecule or peptide) that targets another site on JAK2, creating a bivalent inhibitor with potentially much higher selectivity.[3]
Troubleshooting Guide: Investigating and Improving this compound Selectivity
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High off-target activity observed in a kinome-wide screen.
-
Possible Cause: The core scaffold of this compound may have an affinity for multiple kinases that can adopt a DFG-out conformation. Off-target effects are a frequent challenge with small molecule inhibitors.[6][7]
-
Troubleshooting Steps:
-
Analyze Kinome Scan Data: Identify the primary off-target kinase families. Do they share structural homology with JAK2 in the binding region?
-
Perform Structural Analysis: If a co-crystal structure of this compound with its off-targets is available, analyze the binding modes. Identify differences in the pockets that can be exploited.
-
Initiate Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound. The goal is to add or modify functional groups that decrease binding to off-targets while maintaining or improving affinity for JAK2. For instance, adding a bulky group could create a steric clash with off-target kinases that have a smaller pocket than JAK2.[1]
-
Measure Residence Time: Determine the dissociation rate (koff) of this compound from JAK2 versus off-targets. A longer residence time on the desired target can lead to a more durable pharmacological effect, even with off-target binding.
-
Problem 2: Compound shows high potency in biochemical assays but low activity or high toxicity in cellular assays.
-
Possible Cause: The discrepancy may be due to factors like high intracellular ATP concentrations outcompeting the inhibitor, poor cell permeability, rapid metabolic breakdown, or compound efflux by cellular pumps.[5] Off-target effects can also lead to cellular toxicity, masking the intended phenotype.[6][8]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can enter the cell effectively.
-
Run Cellular Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to JAK2 inside the cell at the concentrations tested.
-
Evaluate Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability. If it's rapidly metabolized, its effective concentration in the cell will be low.
-
Identify Off-Target Mediated Toxicity: Use CRISPR/Cas9 to knock out the intended target (JAK2). If cells lacking JAK2 still die when treated with this compound, the toxicity is definitively caused by off-target effects.[6]
-
Quantitative Data Summary
The following table summarizes hypothetical kinase profiling data to illustrate how selectivity is assessed. The goal is to maximize the potency against the primary target (JAK2) while minimizing it against other kinases.
| Kinase Target | IC50 (nM) - this compound (Hypothetical) | IC50 (nM) - Analog this compound-M (Hypothetical) | Selectivity Fold-Change (vs. JAK2) |
| JAK2 (Primary Target) | 15 | 12 | - |
| JAK1 | 30 | 150 | 10x Improvement |
| JAK3 | 75 | 900 | 12x Improvement |
| TYK2 | 120 | 1500 | 12.5x Improvement |
| VEGFR2 (Off-Target) | 50 | 800 | 16x Improvement |
| BCR-ABL (Off-Target) | 90 | >10,000 | >111x Improvement |
Table 1: Illustrative selectivity data for this compound and a rationally designed analog. Lower IC50 values indicate higher potency. The analog this compound-M shows improved selectivity across the board.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of an inhibitor across a broad panel of kinases.
-
Objective: To determine the inhibitory activity of this compound against a large number of purified kinases.
-
Materials:
-
This compound serially diluted in DMSO.
-
Recombinant purified kinases (commercial panels are available from companies like Eurofins DiscoverX or Reaction Biology).
-
Appropriate kinase-specific substrates and ATP.
-
Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Microplates (e.g., 384-well).
-
-
Methodology:
-
Dispense a fixed amount of each recombinant kinase into the wells of a microplate.
-
Add serially diluted this compound to the wells. A common screening concentration is 1 µM to identify initial "hits".[9]
-
Incubate for a predefined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentration relative to a DMSO control.
-
For kinases showing significant inhibition (e.g., >70%), perform a follow-up dose-response experiment to determine the IC50 value.[9]
-
Analyze the data to create a selectivity profile, highlighting the primary target and any significant off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that this compound engages its target, JAK2, within a cellular environment.
-
Principle: When a protein binds to a ligand (like this compound), it generally becomes more stable and resistant to heat-induced denaturation.
-
Methodology:
-
Cell Treatment: Treat intact cells (e.g., a cell line expressing JAK2 V617F) with either DMSO (vehicle control) or a desired concentration of this compound.
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein.
-
Detection: Analyze the amount of soluble JAK2 remaining at each temperature using Western blotting or another protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble JAK2 as a function of temperature for both the DMSO- and this compound-treated samples.
-
A successful target engagement will result in a "thermal shift," where the curve for the this compound-treated sample is shifted to the right, indicating a higher melting temperature (Tm) for the JAK2-BBT594 complex.
-
Visualizations
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Overcoming BBT594 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating potential off-target effects of BBT594, a type II JAK2 kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target, JAK2.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of JAK2.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translatability from preclinical to clinical settings if the observed efficacy is due to these unintended interactions.[1]
Q2: What is the primary mechanism of action for this compound, and how does this relate to potential off-target effects?
A2: this compound is a type II inhibitor of Janus kinase 2 (JAK2).[3] It binds to the ATP-binding site of the kinase domain, stabilizing it in an inactive conformation. This prevents the phosphorylation of downstream STAT proteins, thereby inhibiting the JAK-STAT signaling pathway which is crucial for cell proliferation and survival. Because this compound targets the highly conserved ATP-binding pocket of a kinase, there is a potential for it to bind to other kinases with similar structural features, leading to off-target effects.
Q3: What are the initial signs that I might be observing off-target effects in my experiments with this compound?
A3: Several indicators may suggest that the observed cellular responses are due to off-target effects:
-
Inconsistent results when using a structurally different JAK2 inhibitor.
-
The observed phenotype does not align with the known consequences of JAK2 inhibition.
-
High levels of cytotoxicity are observed at concentrations expected to be specific for JAK2.
-
The experimental outcome persists even after genetically knocking down or knocking out JAK2 .
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and validate observations made during experiments with this compound.
| Issue Encountered | Potential Cause | Recommended Action | Expected Outcome |
| High cytotoxicity at effective concentrations | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify other inhibited kinases. 2. Test a structurally different JAK2 inhibitor to see if the cytotoxicity persists. | 1. Identification of unintended kinase targets. 2. If cytotoxicity is not observed with a different inhibitor, it suggests the effect is off-target. |
| Observed phenotype is inconsistent with known JAK2 signaling | Off-target effect or pathway cross-talk | 1. Validate the inhibition of JAK2's direct downstream target, pSTAT, via Western Blot. 2. Use CRISPR-Cas9 or siRNA to knockdown JAK2 and observe if the phenotype is replicated. | 1. Confirmation of on-target JAK2 inhibition. 2. If the phenotype is absent after JAK2 knockdown, it is likely an on-target effect. If it persists, it is off-target. |
| Variable results across different cell lines | Differential expression of on-target or off-target proteins | 1. Confirm JAK2 expression levels in all cell lines using Western Blot or qPCR. 2. If an off-target is suspected from a kinome screen, check its expression level as well. | Consistent results in cell lines with comparable expression levels of the target and any identified off-targets. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses whether this compound is binding to JAK2 in intact cells by measuring the change in the thermal stability of the protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble JAK2 protein using Western Blot.
-
Data Analysis: Plot the amount of soluble JAK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome Profiling for Selectivity Assessment
This technique screens this compound against a large panel of kinases to determine its selectivity.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding/Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.
-
Data Analysis: The results will provide a list of kinases that are inhibited by this compound and their corresponding inhibition values, allowing for the calculation of a selectivity index.
Protocol 3: Genetic Knockdown/Knockout for Target Validation
Using CRISPR-Cas9 or siRNA to eliminate or reduce the expression of JAK2 is a definitive way to determine if the observed phenotype is on-target.
Methodology:
-
Construct Design: Design and clone gRNAs targeting JAK2 into a Cas9 expression vector or synthesize validated siRNAs.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 or siRNA constructs into the cells.
-
Clonal Selection and Validation: For CRISPR, select and expand single-cell clones. For both methods, validate the knockdown/knockout of JAK2 via Western Blot and qPCR.
-
Phenotypic Analysis: Treat the JAK2-deficient cells and control cells with this compound and perform the relevant phenotypic assays. If the phenotype is absent in the knockout/knockdown cells, it confirms the effect is on-target.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental logic and the biological context, the following diagrams are provided.
Caption: A workflow for validating the on-target effects of this compound.
Caption: The JAK-STAT signaling pathway and potential this compound off-targets.
Caption: A systematic approach to identifying specific off-targets of this compound.
References
Technical Support Center: Understanding and Troubleshooting Resistance to BBT-594
Welcome to the technical support center for BBT-594, a potent RET inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential mechanisms of resistance that may be encountered during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BBT-594?
BBT-594, also known as NVP-BBT594, is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. It functions by blocking the signaling pathway mediated by the Glial cell line-Derived Neurotrophic Factor (GDNF) and its receptor GFRα1, which activates RET. This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, thereby impeding cancer cell proliferation and survival. In the context of breast cancer, for instance, BBT-594 has been shown to impair GDNF-mediated RET downstream signaling and enhance the antiproliferative effects of letrozole.
It is also noteworthy that BBT-594 has been investigated as a type II JAK2 (Janus kinase 2) inhibitor. In this context, a specific mutation, JAK2 L884P, has been identified to confer resistance.[1][2][3]
Q2: What are the known mechanisms of acquired resistance to selective RET inhibitors like BBT-594?
While specific resistance mechanisms to BBT-594 are not extensively documented in publicly available literature, the mechanisms of resistance to the class of selective RET inhibitors are well-characterized. These can be broadly categorized into two main types:
-
On-Target Resistance: This involves genetic alterations within the RET gene itself, which prevent the inhibitor from binding effectively.
-
Bypass (Off-Target) Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on RET signaling.
Q3: What are the specific on-target mutations that can cause resistance to RET inhibitors?
Acquired mutations in the RET kinase domain are a significant cause of resistance. These mutations typically occur at key locations that interfere with drug binding:
-
Solvent-Front Mutations: The most frequently reported mutations occur at the solvent front of the ATP-binding pocket, particularly the RET G810 residue (e.g., G810S/C/R).[4][5] These mutations sterically hinder the binding of the inhibitor.
-
Hinge Region and Roof Mutations: Mutations in the hinge region or the roof of the ATP-binding pocket, such as L730I, can also lead to resistance.
-
Gatekeeper Mutations: While less common with next-generation selective inhibitors, gatekeeper mutations (e.g., V804M/L) have been associated with resistance to older, multi-kinase inhibitors and can still be a potential, albeit rare, mechanism.
Q4: What are the common bypass signaling pathways that can be activated to cause resistance?
Cancer cells can develop resistance by activating other oncogenic pathways that promote growth and survival, rendering the inhibition of RET ineffective. The most common bypass tracks involve the activation of:
-
MAPK Pathway: This can be reactivated through various mechanisms, including:
-
Amplification or activating mutations of receptor tyrosine kinases (RTKs) such as MET, FGFR1, and HER2.
-
Activating mutations in downstream signaling molecules like KRAS, NRAS, HRAS, and BRAF.
-
-
MET Amplification: Increased MET signaling is a frequently observed bypass mechanism.
-
Other RTK Fusions: The emergence of new gene fusions, such as NTRK or ALK fusions, can also drive resistance.
Troubleshooting Guide
This guide provides a structured approach for investigating potential resistance to BBT-594 in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased sensitivity to BBT-594 in cell lines after prolonged treatment. | Development of on-target RET mutations. | 1. Sequence the RET kinase domain of the resistant cells to identify potential mutations (e.g., G810, L730, V804).2. Perform functional assays to confirm that the identified mutation confers resistance. |
| Activation of bypass signaling pathways. | 1. Conduct phospho-RTK arrays to screen for the activation of alternative receptor tyrosine kinases (e.g., MET, FGFR, EGFR).2. Perform Western blotting for key downstream signaling proteins (e.g., p-ERK, p-AKT) to assess pathway reactivation.3. Use next-generation sequencing (NGS) to screen for amplifications or activating mutations in key oncogenes (MET, KRAS, BRAF, etc.). | |
| Tumor progression in animal models despite initial response to BBT-594. | Emergence of a resistant subclone with on-target or bypass alterations. | 1. Biopsy the progressing tumor and perform genomic and transcriptomic analysis (NGS, RNA-seq) to identify resistance mechanisms.2. Establish a new cell line from the resistant tumor to study the mechanism in vitro. |
| Primary (intrinsic) resistance to BBT-594 in a new cancer model. | Pre-existing mutations in bypass pathway genes. | 1. Characterize the baseline genomic profile of the model to identify any pre-existing alterations in genes like KRAS, NRAS, or MET. |
Quantitative Data Summary
The following tables summarize key quantitative data related to RET inhibitor resistance from various studies. Note that this data is for selective RET inhibitors in general and may serve as a reference for experiments with BBT-594.
Table 1: Frequency of Acquired Resistance Mechanisms to Selective RET Inhibitors
| Resistance Mechanism | Frequency in Resistant Cases | Cancer Types | Reference |
| On-Target (RET Mutations) | |||
| RET Solvent Front Mutations (e.g., G810) | ~10-25% | NSCLC, MTC | |
| Bypass Mechanisms | |||
| MET Amplification | ~15% | NSCLC | |
| KRAS Amplification/Mutation | ~5-10% | NSCLC |
Experimental Protocols
Protocol 1: Sequencing of the RET Kinase Domain to Detect On-Target Mutations
-
Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the RET kinase domain (exons 11-20) using specific primers.
-
Sanger Sequencing: Purify the PCR products and perform Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from resistant cells to the parental cell line and a reference RET sequence to identify any mutations.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells (both treated and untreated with BBT-594) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, MET).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of BBT-594.
Caption: Overview of on-target and bypass mechanisms of resistance to RET inhibitors.
Caption: A logical workflow for troubleshooting resistance to BBT-594.
References
- 1. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports [mdpi.com]
- 4. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding BBT594 Resistance Mediated by the JAK2 L884P Mutation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of the JAK2 L884P mutation in resistance to the type II JAK2 inhibitor, BBT594.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the JAK2 L884P mutation confers resistance to this compound?
The JAK2 L884P mutation confers resistance to the type II inhibitor this compound primarily by inducing a conformational change in the kinase domain of JAK2.[1][2] Structural modeling and molecular dynamics simulations suggest that the substitution of leucine (B10760876) with proline at position 884 alters the flexibility and shape of the allosteric pocket required for type II inhibitor binding.[3][4] This change weakens the interactions between this compound and the JAK2 protein, leading to reduced inhibitor potency.[3][4]
Q2: Is the resistance conferred by JAK2 L884P to this compound dependent on other JAK2 mutations?
Yes, the resistance conferred by the L884P mutation to this compound is context-dependent and has been shown to be particularly significant when it co-occurs with the activating mutation R683G.[1] In cellular assays, the presence of both L884P and R683G mutations leads to a substantial increase in the IC50 value for this compound compared to the R683G mutation alone.[1] However, the L884P mutation does not confer significant resistance to this compound in the context of the JAK2 V617F mutation.[1]
Q3: Does the JAK2 L884P mutation confer resistance to all types of JAK2 inhibitors?
No, the resistance mediated by the L884P mutation is specific to type II JAK2 inhibitors like this compound and CHZ868.[1][5] This mutation does not significantly affect the potency of type I JAK2 inhibitors.[1] This is because type I and type II inhibitors bind to different conformations of the kinase domain, and the L884P mutation specifically disrupts the binding site of type II inhibitors.
Troubleshooting Guides
Guide 1: Unexpected this compound Resistance in Cell-Based Assays
Problem: My cell line, which I believe should be sensitive to this compound, is showing unexpected resistance in our proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Undetected JAK2 L884P Mutation | 1. Sequence the JAK2 gene: Perform Sanger sequencing or next-generation sequencing of the JAK2 kinase domain in your cell line to check for the presence of the L884P mutation or other potential resistance mutations.[6] 2. Review cell line history: If using a previously established resistant cell line, confirm its genetic background and the specific mutations it harbors. |
| Presence of Co-occurring Mutations (e.g., R683G) | 1. Comprehensive mutation analysis: If the L884P mutation is detected, sequence other relevant regions of the JAK2 gene, such as exon 16, to check for activating mutations like R683G.[1] 2. Consult literature: Review publications related to your specific cell model to understand the known co-occurring mutations and their impact on inhibitor sensitivity. |
| Assay-related Issues | 1. Optimize inhibitor concentration and incubation time: Perform a dose-response curve with a wider range of this compound concentrations and vary the incubation time (e.g., 48, 72, 96 hours) to ensure you are capturing the true inhibitory effect.[7][8] 2. Verify cell health and density: Ensure that cells are healthy, in the exponential growth phase, and seeded at a consistent density for all experiments to minimize variability.[8] 3. Include proper controls: Always include positive (cells known to be sensitive to this compound) and negative (vehicle-treated) controls in your experiments. |
| Off-target Effects or Pathway Activation | 1. Profile downstream signaling: Use techniques like Western blotting to assess the phosphorylation status of STAT5, a downstream target of JAK2, to confirm that this compound is effectively inhibiting the pathway at the concentrations tested.[6] 2. Investigate alternative signaling pathways: In some cases, resistance can be mediated by the activation of bypass signaling pathways. Consider exploring other relevant pathways that might be compensating for JAK2 inhibition. |
Guide 2: Inconsistent IC50 Values for this compound in L884P-mutant Cells
Problem: I am getting variable and inconsistent IC50 values for this compound in my experiments with JAK2 L884P-mutant cells.
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | 1. Regularly re-authenticate cell lines: Periodically verify the identity and genetic makeup of your cell lines to ensure they have not changed over time in culture. 2. Use low-passage cells: Whenever possible, use cells at a low passage number to minimize the risk of genetic drift and altered phenotypes.[8] |
| Inhibitor Quality and Preparation | 1. Verify inhibitor integrity: Ensure that your stock of this compound is not degraded. Prepare fresh stock solutions and store them appropriately according to the manufacturer's instructions. 2. Accurate dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of the inhibitor in your assays. |
| Variability in Assay Conditions | 1. Standardize protocols: Maintain strict consistency in all experimental parameters, including cell seeding density, media composition, incubation times, and the specific cell viability reagent used.[9] 2. Plate layout and edge effects: Be mindful of potential "edge effects" in multi-well plates. Consider leaving the outer wells empty or filling them with media to minimize evaporation and temperature gradients.[7] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Ba/F3 cells expressing different JAK2 mutant constructs.
| Cell Line | JAK2 Mutation(s) | This compound IC50 (nM) | Reference |
| Ba/F3-CRLF2 | JAK2 R683G | 8.5 | [1] |
| Ba/F3-CRLF2 | JAK2 R683G + L884P | 504 | [1] |
| Ba/F3-EPOR | JAK2 V617F | 29 | [1] |
| Ba/F3-EPOR | JAK2 V617F + L884P | No significant change | [1] |
Experimental Protocols
Protocol 1: Ba/F3 Cell Proliferation Assay to Determine this compound IC50
This protocol is adapted for assessing the inhibitory effect of this compound on the proliferation of Ba/F3 cells expressing various JAK2 constructs.
Materials:
-
Ba/F3 cells expressing the JAK2 mutant of interest (e.g., R683G, R683G+L884P)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (prepare a stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest Ba/F3 cells in the exponential growth phase.
-
Wash the cells with PBS and resuspend them in fresh RPMI-1640 with 10% FBS at a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: In Vitro Mutagenesis Screen to Identify this compound Resistance Mutations
This protocol outlines a general workflow for identifying resistance mutations to this compound using a cell-based mutagenesis screen.
Materials:
-
Parental Ba/F3 cell line dependent on a specific JAK2 activating mutation (e.g., R683G).
-
Chemical mutagen (e.g., N-ethyl-N-nitrosourea, ENU).
-
This compound.
-
Cell culture reagents and equipment.
-
Genomic DNA extraction kit.
-
PCR primers for the JAK2 kinase domain.
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform.
Procedure:
-
Mutagenesis:
-
Treat the parental Ba/F3 cells with a suboptimal concentration of ENU for a defined period (e.g., 24 hours) to induce random point mutations in the genome. The concentration and duration should be optimized to achieve a balance between mutagenesis and cell survival.
-
-
Drug Selection:
-
After mutagenesis, wash the cells to remove the mutagen and allow them to recover for 48-72 hours.
-
Begin selection by culturing the mutagenized cell population in the presence of this compound at a concentration that is toxic to the parental cells (e.g., 3x IC50).
-
Continuously culture the cells in the presence of this compound, replenishing the medium and inhibitor every 2-3 days.
-
-
Isolation of Resistant Clones:
-
Monitor the culture for the emergence of resistant colonies.
-
Once resistant clones are established, isolate individual clones by limiting dilution or single-cell sorting.
-
-
Confirmation of Resistance:
-
Expand the isolated clones and confirm their resistance to this compound by performing a cell proliferation assay and determining the IC50 value as described in Protocol 1.
-
-
Identification of Mutations:
-
Extract genomic DNA from the resistant clones.
-
Amplify the JAK2 kinase domain using PCR.
-
Sequence the PCR products to identify mutations. Compare the sequences to the parental cell line to identify acquired mutations.
-
Visualizations
Signaling Pathway
Caption: JAK2-STAT5 signaling pathway and the mechanism of this compound resistance.
Experimental Workflow
Caption: Workflow for investigating this compound resistance by JAK2 L884P.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis for JAK2 inhibition with type II compounds. - ASCO [asco.org]
- 3. How Does the L884P Mutation Confer Resistance to Type-II Inhibitors of JAK2 Kinase: A Comprehensive Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does the L884P Mutation Confer Resistance to Type-II Inhibitors of JAK2 Kinase: A Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
BBT594 Technical Support Center: Troubleshooting Insolubility in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with BBT594 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer or cell culture media. Why is this happening and what can I do?
A1: This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous environment where its solubility is significantly lower.[1][2]
Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual change in the solvent environment can help maintain solubility.[1] Adding the compound dropwise while gently vortexing the media can also be beneficial.[2]
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Use Pre-warmed Media: Adding the compound to pre-warmed (37°C) cell culture media can improve solubility.[2]
-
Increase the Final DMSO Concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects on cells, a slight increase might be necessary.[3] However, always run a vehicle control to account for any effects of the solvent.
Q2: I'm observing precipitation in my this compound/DMSO stock solution. What is the cause and how can I resolve it?
A2: Precipitation in a DMSO stock solution can occur for a few reasons:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. The absorbed water can reduce the solubility of this compound over time. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.[4]
-
Storage Temperature: Storing the stock solution at very low temperatures (e.g., -20°C or -80°C) can sometimes cause the compound to precipitate. While long-term storage at these temperatures is recommended for stability, you may need to gently warm and vortex the solution before use.[4]
-
Exceeding Solubility Limit: Ensure you have not exceeded the solubility limit of this compound in DMSO.
Troubleshooting Steps:
-
Gently warm the stock solution to room temperature or 37°C.
-
Vortex the solution thoroughly to redissolve the precipitate.
-
If precipitation persists, brief sonication can be used.[4]
Q3: Can I use co-solvents or other agents to improve the solubility of this compound for my in vitro assays?
A3: Yes, several co-solvents and solubilizing agents can be used, but their compatibility with your specific assay must be validated.
-
Co-solvents: In addition to DMSO, other organic solvents like ethanol, PEG300, or glycerol (B35011) can be used in small percentages.[5] A combination of solvents is often more effective than a single one.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-80 can aid in solubilization.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[4]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents and formulation vehicles.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 33 mg/mL (57.94 mM) | Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.39 mM) | This formulation results in a clear solution and is suitable for in vivo studies.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.39 mM) | SBE-β-CD is a cyclodextrin (B1172386) derivative that enhances aqueous solubility.[4] This also yields a clear solution for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.39 mM) | A lipid-based formulation that results in a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Brief sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate in triplicate.
-
Add the aqueous buffer (e.g., 198 µL) to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer, which detects light scattering from undissolved particles. An increase in the nephelometric signal indicates precipitation.[9]
Visualizations
Signaling Pathway of this compound (JAK-STAT Pathway)
This compound is a type II inhibitor of Janus kinase 2 (JAK2).[10][11] The JAK-STAT signaling pathway is crucial for processes like cell proliferation and immune regulation.[12][13] Dysregulation of this pathway is implicated in various cancers.[13]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow outlines a logical sequence of steps to address insolubility issues with this compound in cell-based assays.
Caption: A step-by-step workflow for troubleshooting this compound insolubility in assays.
Logical Relationship of Solubility Factors
Several factors can influence the solubility of a compound in an experimental setting. Understanding these relationships is key to troubleshooting.[14][15][16]
Caption: Key factors influencing the experimental solubility of a compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. rroij.com [rroij.com]
Technical Support Center: Optimizing BBT594 Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the in vitro concentration of BBT594, a novel Trop-2 targeting antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational antibody-drug conjugate (ADC) that targets Trophoblast cell surface antigen 2 (Trop-2).[1] ADCs are a class of targeted therapies that combine a monoclonal antibody with a potent cytotoxic payload, connected by a chemical linker.[2][3] The monoclonal antibody component of this compound is designed to specifically bind to Trop-2, a protein overexpressed on the surface of various solid tumors.[1][4] Upon binding to Trop-2, this compound is internalized by the cancer cell.[2] Inside the cell, the cytotoxic payload is released, leading to cell death.[2][3]
Q2: Which cell lines are appropriate for in vitro studies with this compound?
A2: The choice of cell lines is critical for meaningful in vitro studies. It is recommended to use a panel of cell lines with varying levels of Trop-2 expression.
-
High Trop-2 Expressing Cell Lines: These are the primary models to test the efficacy of this compound. Examples include cell lines derived from breast, lung, and gastric cancers.[1]
-
Low to Negative Trop-2 Expressing Cell Lines: These serve as crucial negative controls to demonstrate the target specificity of this compound. A significantly lower cytotoxic effect in these cell lines compared to high-expressing lines indicates that the activity of this compound is Trop-2 dependent.[5]
It is essential to quantify the Trop-2 expression level on the surface of your selected cell lines using methods like flow cytometry.[6]
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: For a novel ADC like this compound, it is advisable to start with a broad concentration range to determine the potency (IC50) of the compound. A typical starting range for ADCs in vitro is from picomolar (pM) to micromolar (µM) concentrations. A common approach is to use a serial dilution, for instance, a 10-fold dilution series, to cover a wide range of concentrations initially.[7] Based on the initial results, a more refined concentration range can be used in subsequent experiments to accurately determine the IC50 value.
Q4: What are the key in vitro assays to assess the efficacy of this compound?
A4: A comprehensive in vitro evaluation of an ADC involves multiple assays to understand its biological activity.[8][9]
-
Cytotoxicity Assays: These are fundamental for determining the potency of the ADC.[8] Common methods include MTT, MTS, or CellTiter-Glo® assays, which measure cell viability.[7][10]
-
Apoptosis Assays: To understand the mechanism of cell death induced by this compound, apoptosis assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are recommended.[11]
-
Internalization Assays: These assays confirm that the ADC is being taken up by the target cells.[8] This can be assessed using fluorescently labeled this compound and techniques like flow cytometry or confocal microscopy.[12][13]
-
Bystander Effect Assays: For some ADCs, the released payload can kill neighboring antigen-negative cells. A co-culture assay with Trop-2 positive and negative cells can be used to evaluate this effect.[5][7]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell passage number, as high passage numbers can alter cell characteristics. Maintain cells in the exponential growth phase and avoid using over-confluent cultures.[14] |
| Assay Protocol | Standardize cell seeding density and incubation times. Ensure complete and consistent mixing of reagents.[7] |
| ADC Integrity | Minimize freeze-thaw cycles of the this compound stock solution by preparing single-use aliquots. Confirm the stability of the ADC in the assay medium over the course of the experiment.[14] |
Issue 2: No significant difference in cytotoxicity between Trop-2 positive and Trop-2 negative cell lines.
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | The cytotoxic payload may be non-specifically killing cells. Test the free payload (unconjugated to the antibody) to determine its inherent cytotoxicity. |
| Linker Instability | The linker may be prematurely releasing the payload in the cell culture medium. Perform a stability assay of the ADC in the medium.[9] |
| Incorrect Trop-2 Expression Data | Re-verify the Trop-2 expression levels on your cell lines using a validated antibody and flow cytometry.[6] |
Issue 3: Low potency (high IC50 value) in Trop-2 positive cells.
| Potential Cause | Troubleshooting Steps |
| Inefficient Internalization | Confirm that this compound is being internalized by the target cells using an internalization assay.[12][13] Some antibody-antigen complexes may not internalize efficiently.[14] |
| Drug Resistance | The cell line may have intrinsic or acquired resistance to the cytotoxic payload. Test the sensitivity of the cell line to the free payload. |
| Suboptimal Assay Duration | The incubation time may not be sufficient for the ADC to exert its full cytotoxic effect. An incubation period of 72-120 hours is often required for ADCs.[5] |
Data Presentation
Table 1: Representative In Vitro Cytotoxicity Data for a Trop-2 ADC
| Cell Line | Trop-2 Expression | IC50 (nM) |
| HCC1806 | High | 0.5 |
| NCI-N87 | High | 1.2 |
| BxPC-3 | Moderate | 25.6 |
| Calu-3 | Moderate | 30.1 |
| NCI-H23 (Parental) | Low | >1000 |
| NCI-H23 (TROP2+) | High (Engineered) | 0.8 |
Note: This table presents hypothetical data based on typical results for Trop-2 targeting ADCs for illustrative purposes.[15]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[7]
-
ADC Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C with 5% CO2.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.[16]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.[5]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[17]
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[18]
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.[18]
-
Data Analysis: Differentiate cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
References
- 1. adcreview.com [adcreview.com]
- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. genesandcancer.com [genesandcancer.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. njbio.com [njbio.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. hoeford.com [hoeford.com]
- 13. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
BBT594 degradation and stability in cell culture media
Welcome to the technical support center for BBT594. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the degradation of a small molecule inhibitor like this compound in cell culture media?
A1: Several factors can influence the stability of small molecules in cell culture media. The main causes of degradation include chemical, physical, and enzymatic processes.[1][2] Key factors include:
-
pH Instability: The pH of the cell culture medium, typically between 7.2 and 7.4, can lead to the degradation of compounds that are sensitive to pH.[3]
-
Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of susceptible compounds. This process can be catalyzed by trace metals or exposure to light.[2][4]
-
Photodegradation: Exposure to light, especially UV rays, can cause the breakdown of light-sensitive compounds. It is a known issue for several components in cell culture media, such as riboflavin (B1680620) and tryptophan.
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, cells themselves can metabolize the compound.
-
Binding to Media Components: Small molecules can bind to proteins like albumin in fetal bovine serum (FBS) or other media components, which can affect their availability and apparent stability.
-
Interaction with Media Components: Certain components of the media, such as some amino acids or vitamins, could potentially react with the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For maintaining the integrity of this compound, stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into tightly sealed vials and stored at -20°C or -80°C. It is advisable to use the aliquots on the same day of preparation or within a short period, and repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: How can I determine the stability of this compound in my specific cell culture setup?
A3: To assess the stability of this compound in your experimental conditions, you can perform a time-course analysis. This involves incubating this compound in your complete cell culture medium at 37°C in a CO2 incubator. Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by analytical methods like HPLC or LC-MS to quantify the amount of intact this compound remaining.
Q4: What is the acceptable final concentration of DMSO in cell culture for experiments with this compound?
A4: The tolerance to DMSO can vary between different cell lines. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize any solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Visible precipitate in culture wells after adding this compound. | The concentration of this compound exceeds its solubility limit in the culture medium. | Determine the maximum soluble concentration of this compound in your specific culture medium. Avoid using concentrations above this limit. |
| "Solvent shock" from rapid dilution of the DMSO stock solution. | Prepare intermediate dilutions of your concentrated this compound stock solution in pre-warmed culture medium before the final dilution into the cell culture plate. | |
| Interaction with serum proteins. | Consider reducing the serum concentration if your experimental design permits. | |
| Inconsistent or lower-than-expected activity of this compound. | This compound may be degrading in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in the culture medium at 37°C for the duration of your experiment. If significant degradation is observed, you may need to replenish the compound by changing the medium at regular intervals. |
| High cell densities may be leading to rapid metabolism of this compound. | Optimize the cell seeding density for your assay to ensure the compound concentration remains effective. | |
| This compound may be binding to the plastic of the cell culture plates or pipette tips. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. | |
| High variability in results between replicate wells. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. |
| Incomplete solubilization of this compound in the stock solution or media. | Confirm the complete dissolution of the compound in the stock solution before preparing working solutions. Ensure thorough mixing when diluting in media. |
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific stability data for this compound in cell culture media is not publicly available.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 95.2 |
| 4 | 96.2 | 97.8 | 90.7 |
| 8 | 92.1 | 95.3 | 82.4 |
| 24 | 85.4 | 88.9 | 65.1 |
| 48 | 76.8 | 81.2 | 48.9 |
Table 2: Hypothetical Impact of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Condition | % Purity after 1 Month | % Purity after 3 Months | % Purity after 6 Months |
| 4°C | 99.2 | 97.5 | 94.3 |
| -20°C | 99.8 | 99.5 | 99.1 |
| -80°C | 99.9 | 99.8 | 99.7 |
| -20°C with 5 Freeze-Thaw Cycles | 97.1 | 94.2 | 90.5 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the chemical stability of this compound under typical cell culture conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Spike the Media: Dilute the stock solution into the pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent.
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point. Process it immediately as described in step 6.
-
Incubation: Place the remaining tubes/plate in a 37°C, 5% CO₂ incubator.
-
Sample Collection at Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube or an aliquot from a well. To stop any further degradation, immediately add a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins and store at -80°C until analysis.
-
Sample Processing: Before analysis, vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or HPLC vial.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Mandatory Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Workflow for assessing compound stability.
References
Validation & Comparative
A Head-to-Head Comparison: BBT594 and Ruxolitinib in JAK2 V617F Mutant Cells
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct Janus kinase 2 (JAK2) inhibitors, BBT594 and ruxolitinib (B1666119), in the context of cells harboring the prevalent JAK2 V617F mutation, a key driver in myeloproliferative neoplasms (MPNs).
Ruxolitinib, a Type I inhibitor, targets the active conformation of JAK2 and is an established therapeutic for MPNs. In contrast, this compound (also known as NVP-BBT594) and its successor compound CHZ868 are Type II inhibitors, which uniquely bind to and stabilize the inactive conformation of the kinase. This fundamental difference in mechanism of action translates to distinct biochemical and cellular effects, offering a potential strategy to overcome persistence to Type I inhibitors.[1][2][3]
At a Glance: Performance Against JAK2 V617F
The following tables summarize the quantitative data on the inhibitory activities of this compound/CHZ868 and ruxolitinib against cell lines expressing the JAK2 V617F mutation.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| This compound | Ba/F3-EPOR-JAK2 V617F | Cell Proliferation | 29 | [4] |
| CHZ868 | SET2 (JAK2 V617F) | Cell Proliferation (GI50) | 59 | [5] |
| Ruxolitinib | Ba/F3-EPOR-JAK2 V617F | Cell Proliferation (IC50) | 126 | |
| Ruxolitinib | HEL (JAK2 V617F) | Cell Proliferation (IC50) | 186 | |
| Ruxolitinib | SET2 (JAK2 V617F) | Cell Proliferation (IC50) | ~182 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Mechanism of Action: A Tale of Two Binding Modes
Ruxolitinib functions as an ATP-competitive inhibitor, binding to the active "DFG-in" conformation of the JAK2 kinase domain. This prevents the phosphorylation of downstream signaling molecules like STAT5. However, prolonged exposure can lead to a paradoxical hyperphosphorylation of the JAK2 activation loop, which may contribute to inhibitor persistence.
This compound and CHZ868, as Type II inhibitors, bind to the inactive "DFG-out" conformation of JAK2. This not only blocks ATP binding but also stabilizes an inactive state, preventing the phosphorylation of the activation loop itself. This mechanism has been shown to be effective in cells that have developed persistence to Type I inhibitors.
References
- 1. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to BBT594 and CHZ868: Type II JAK2 Inhibitors
The Janus kinase 2 (JAK2) protein is a critical mediator of signal transduction for various cytokines and growth factors, playing a central role in hematopoiesis and immune function. Dysregulation of the JAK2-STAT pathway, frequently driven by mutations such as JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs). Consequently, JAK2 has emerged as a key therapeutic target. Kinase inhibitors are broadly classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while type II inhibitors stabilize the inactive "DFG-out" conformation, often providing a distinct selectivity profile and the potential to overcome certain resistance mechanisms.
This guide provides a detailed comparison of two prominent type II JAK2 inhibitors: BBT594 (NVP-BBT594) and CHZ868 (NVP-CHZ868). While both compounds target the inactive state of JAK2, they exhibit significant differences in potency, selectivity, and in vivo applicability. CHZ868 was developed as a next-generation compound, building upon the learnings from this compound to achieve improved pharmacological properties.
Mechanism of Action: Stabilizing the Inactive State
Both this compound and CHZ868 function by binding to the ATP-binding pocket of the JAK2 kinase domain while it is in an inactive conformation. This "DFG-out" state is characterized by the movement of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. By occupying both the ATP site and an adjacent hydrophobic pocket that is only accessible in this inactive state, type II inhibitors lock the kinase in a conformation that is incompatible with catalysis and prevents the phosphorylation of the activation loop, thereby blocking downstream signaling through the STAT pathway.[1][2][3] This mechanism contrasts with type I inhibitors, which bind the active "DFG-in" state and can lead to a paradoxical hyperphosphorylation of JAK2, contributing to inhibitor persistence.[4][5]
Caption: The JAK-STAT signaling pathway and mechanisms of Type I vs. Type II inhibitors.
Quantitative Performance Comparison
CHZ868 demonstrates significantly improved potency and selectivity over this compound. While this compound was originally developed as a BCR-ABL inhibitor, its activity against JAK2 was later discovered.[2][3] However, its utility has been limited by off-target effects and poor pharmacokinetic properties.[4][5] CHZ868 was specifically optimized for JAK2 inhibition.[2]
Table 1: Biochemical and Cellular Potency
| Compound | Target / Cell Line | Assay Type | Potency Value | Reference |
| CHZ868 | JAK2 (enzymatic) | IC50 | 110 nM | [6][7] |
| Ba/F3-EPOR-JAK2 WT | Cell Proliferation | IC50: 170 nM | [4][8] | |
| Ba/F3-EPOR-JAK2 V617F | Cell Proliferation | IC50: 60 nM | [4] | |
| SET2 (JAK2 V617F) | Cell Proliferation | GI50: 59 nM | [7][8] | |
| MHH-CALL4 (CRLF2-rearranged) | Cell Proliferation | IC50: ~100 nM | [5] | |
| Type I Inhibitor-Persistent Cells | Cell Proliferation | Potent Inhibition | [4][9] | |
| This compound | Ba/F3-EPOR-JAK2 V617F | Cell Proliferation | IC50: 29 nM | [10][11] |
| Ba/F3-CRLF2-JAK2 R683G | Cell Proliferation | IC50: 8.5 nM | [10][11] | |
| MHH-CALL4 (CRLF2-rearranged) | Cell Proliferation | IC50: ~100 nM | [5] |
Note: Direct biochemical IC50 values for this compound against JAK2 are not as widely reported as cellular potencies. Some studies show comparable cellular potency in specific contexts, but CHZ868 was developed to have superior overall properties.
Table 2: Kinase Selectivity and Off-Target Profile
| Compound | Key Selectivity Features | Notable Off-Targets | Reference |
| CHZ868 | Optimized for JAK2. 4-fold more potent against JAK2 V617F than JAK1 V658F and 24-fold more potent than TYK2 V678F in Ba/F3 cells. | At 100 nM, active against 26 kinases, including TYK2. Displayed some selectivity issues with VEGFR1 and VEGFR2. | [2][4][5] |
| This compound | Originally a BCR-ABL T315I inhibitor. | BCR-ABL, RET, FLT3. | [5] |
CHZ868 demonstrates a 3- to 9-fold improvement in JAK2 inhibitory activity over this compound, with significantly reduced off-target activity on kinases like BCR-ABL, RET, and FLT3.[5]
Table 3: In Vivo Efficacy and Properties
| Compound | Pharmacokinetic Profile | In Vivo Efficacy in MPN Models | Reference |
| CHZ868 | Good metabolic stability and oral bioavailability, suitable for in vivo use. | Significant activity: Reduces mutant allele burden, normalizes spleen size, decreases bone marrow fibrosis, and improves survival in murine MPN models. | [4][7][8][9] |
| This compound | Limited by poor pharmacokinetic properties. | In vivo use precluded by PK properties. | [4][5] |
Experimental Protocols & Methodologies
The evaluation of JAK2 inhibitors like this compound and CHZ868 relies on a series of standardized biochemical and cellular assays.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of JAK2-dependent cell lines.
-
Cell Lines: Ba/F3 cells engineered to express mutant JAK2 (e.g., V617F) or human MPN cell lines with endogenous mutations (e.g., SET2).
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of the inhibitor (e.g., CHZ868 from 0 to 2 µM) or vehicle control (DMSO).[8]
-
Incubate for a specified period (e.g., 48 hours for Ba/F3 cells, 72 hours for human cell lines).[8]
-
Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS-based method.[1][8]
-
Measure luminescence or absorbance using a plate reader.
-
Normalize data to vehicle-treated controls and calculate GI50/IC50 values using non-linear regression analysis.
-
Western Blotting for Pathway Modulation
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway by measuring the phosphorylation status of key proteins.
-
Target Proteins: Phospho-JAK2 (p-JAK2), Total JAK2, Phospho-STAT5 (p-STAT5), Total STAT5.
-
Protocol:
-
Treat JAK2-dependent cells (e.g., SET2) with the inhibitor at various concentrations for a defined time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with primary antibodies against target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. CHZ868 treatment is expected to decrease p-JAK2 and p-STAT5 levels.[4][7]
-
In Vivo Efficacy in Murine MPN Models
Animal models are crucial for evaluating the therapeutic potential of an inhibitor.
-
Model: Retroviral bone marrow transplantation to induce an MPN-like disease (e.g., using MPLW515L or Jak2V617F constructs).[4]
-
Protocol:
-
Establish the MPN disease in recipient mice.
-
Once the disease is established, randomize mice into treatment and vehicle control groups.
-
Administer the inhibitor via a clinically relevant route. For example, CHZ868 is reconstituted in 0.5% methylcellulose (B11928114) / 0.5% Tween-80 and administered at doses of 10-40 mg/kg/day by oral gavage.[7][8]
-
Monitor disease progression through regular blood counts, spleen size measurements, and body weight.
-
Assess endpoints such as overall survival, reduction in mutant allele burden (via qPCR), and histological analysis of bone marrow and spleen fibrosis.[7][9]
-
Caption: A typical experimental workflow for the evaluation of novel JAK2 inhibitors.
Summary and Conclusion
This compound and CHZ868 are both type II inhibitors that stabilize the inactive "DFG-out" conformation of JAK2. This mechanism of action is particularly promising for overcoming persistence and resistance observed with type I inhibitors.[1][9]
However, a direct comparison reveals that CHZ868 is a superior compound . It was developed as a successor to this compound, with targeted chemical modifications to enhance potency, improve kinase selectivity, and confer favorable pharmacokinetic properties suitable for in vivo studies.[2][4] While this compound was a valuable proof-of-concept tool, its off-target activities and poor drug-like properties limited its therapeutic development.[5] In contrast, CHZ868 has demonstrated significant efficacy in preclinical models of MPNs, where it not only inhibits JAK-STAT signaling but also reduces the underlying mutant cell population—a key goal not achieved by type I inhibitors.[9] These findings establish CHZ868 as a more robust research tool and a more viable template for the development of next-generation therapies for JAK2-driven diseases.
References
- 1. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHZ868, JAK2 Inhibitor - CD BioSciences [celluars.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Contrasting Impacts of Type I and Type II JAK2 Inhibitors on JAK2 Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitor classes is paramount for advancing targeted therapies. This guide provides a detailed comparison of Type I and Type II Janus kinase 2 (JAK2) inhibitors, focusing on their distinct effects on JAK2 activation loop phosphorylation (p-JAK2). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a critical role in cytokine signaling pathways that govern hematopoiesis and immune responses. Dysregulation of JAK2 activity, often due to mutations like V617F, is a key driver in myeloproliferative neoplasms (MPNs). Consequently, JAK2 has emerged as a significant therapeutic target. Small molecule inhibitors of JAK2 are broadly classified into Type I and Type II, distinguished by the conformational state of the kinase they bind to. This fundamental difference in their mechanism of action leads to profoundly different effects on the phosphorylation state of JAK2 itself, a critical factor to consider in their therapeutic application and potential for adverse effects.
Distinguishing Binding Modes: A Tale of Two Conformations
Type I and Type II JAK2 inhibitors, while both targeting the ATP-binding pocket, exhibit distinct mechanisms of action rooted in the conformational state of the JAK2 kinase domain they recognize.[1][2]
Type I inhibitors , such as the clinically approved ruxolitinib (B1666119) and fedratinib, bind to the active conformation of the JAK2 kinase.[1][3][4] In this "DFG-in" state, the activation loop is in a position that allows for catalytic activity. By competing with ATP, these inhibitors block the downstream phosphorylation of signal transducers and activators of transcription (STAT) proteins, thereby inhibiting the signaling cascade.
In stark contrast, Type II inhibitors , like CHZ868 and BBT594, stabilize the inactive conformation of the JAK2 kinase, known as the "DFG-out" state. This binding mode not only occupies the ATP-binding site but also extends into an adjacent hydrophobic pocket that is only accessible in the inactive state. This stabilization of the inactive form prevents the kinase from adopting its active conformation, thus inhibiting its function.
The Paradox of Phosphorylation: Contrasting Effects on p-JAK2
A striking and counterintuitive difference between these two inhibitor classes lies in their effect on the phosphorylation of the JAK2 activation loop, specifically at tyrosines 1007 and 1008 (p-JAK2). Activation of JAK2 catalytic activity critically requires the phosphorylation of Y1007.
Type I Inhibitors and p-JAK2 Hyperphosphorylation
Paradoxically, despite inhibiting downstream signaling, Type I inhibitors have been shown to increase the levels of p-JAK2. This phenomenon is observed with various Type I inhibitors, including ruxolitinib. The proposed mechanism for this is that by binding to the active conformation, Type I inhibitors prevent the dephosphorylation and subsequent ubiquitination and degradation of JAK2. This stabilization leads to an accumulation of phosphorylated, albeit inhibited, JAK2 protein. This inhibitor-induced phosphorylation is dependent on ATP and requires interaction with the cytokine receptor.
This paradoxical effect has significant clinical implications. The accumulation of p-JAK2 is linked to the "withdrawal syndrome" observed in some patients treated with ruxolitinib, where rapid discontinuation of the drug leads to a rebound in cytokine signaling and a potential cytokine storm.
Type II Inhibitors and Reduction of p-JAK2
In contrast, Type II inhibitors, by stabilizing the inactive conformation of JAK2, do not induce this paradoxical phosphorylation. In fact, they can lead to a loss of activation-loop phosphorylation . This is because they prevent the kinase from achieving the active state necessary for autophosphorylation. Consequently, Type II inhibitors are not associated with the withdrawal signaling seen with their Type I counterparts.
Quantitative Comparison of Inhibitor Effects
The following table summarizes the differential effects of representative Type I and Type II JAK2 inhibitors on JAK2 and STAT phosphorylation.
| Feature | Type I Inhibitors (e.g., Ruxolitinib) | Type II Inhibitors (e.g., CHZ868) | Reference |
| Binding Conformation | Active ("DFG-in") | Inactive ("DFG-out") | |
| Effect on p-JAK2 (Y1007/Y1008) | Paradoxical Increase / Hyperphosphorylation | No Increase / Reduction | |
| Effect on p-STAT5 | Inhibition | Inhibition | |
| Withdrawal Syndrome | Associated with rebound signaling | Not associated with rebound signaling | |
| Example IC50 (JAK2) | Ruxolitinib: 4 nM | CHZ868: Potent, specific values vary by assay |
Experimental Assessment of p-JAK2 Levels
The differential effects of Type I and Type II inhibitors on p-JAK2 are typically evaluated using cellular assays followed by Western blotting.
Key Experimental Protocols
Cell Culture and Treatment: JAK2-dependent cell lines, such as the human erythroleukemia cell line SET-2 (harboring the JAK2 V617F mutation), are commonly used. Cells are cultured under standard conditions and then treated with varying concentrations of Type I or Type II inhibitors, or a vehicle control (e.g., DMSO), for a specified duration (e.g., 2 hours).
Western Blotting for p-JAK2: A detailed protocol for Western blotting to detect p-JAK2 is as follows:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated JAK2 (e.g., anti-p-JAK2 Tyr1007/Y1008) and total JAK2 as a loading control. Antibodies against p-STAT5 and total STAT5 are also used to confirm the inhibition of downstream signaling.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are then quantified using densitometry software.
Conclusion and Future Directions
The differential effects of Type I and Type II JAK2 inhibitors on p-JAK2 are a critical consideration in the development of novel therapeutics for MPNs and other JAK2-driven diseases. While Type I inhibitors have demonstrated clinical efficacy, their paradoxical induction of p-JAK2 and the associated risk of withdrawal syndrome present challenges. Type II inhibitors, by stabilizing the inactive kinase conformation and avoiding this paradoxical phosphorylation, offer a promising alternative that may lead to more durable responses and a better safety profile. Further research into the long-term consequences of these distinct phosphorylation profiles will be instrumental in optimizing JAK2-targeted therapies. The continued development of selective Type II inhibitors and a deeper understanding of their cellular effects are key areas for future investigation in the pursuit of more effective and safer treatments.
References
- 1. The difference between Type II JAK inhibitors and the clinically approved Type I agents | VJHemOnc [vjhemonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of JAK activation loop phosphorylation is linked to type I JAK inhibitor withdrawal syndrome in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Ruxolitinib Resistance in Myelofibrosis: A Comparative Guide to BBT594 and Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to ruxolitinib (B1666119), a cornerstone JAK1/2 inhibitor for myelofibrosis (MF), presents a significant clinical challenge. This guide provides a comparative analysis of investigational and approved agents designed to overcome ruxolitinib resistance. We will evaluate the preclinical profile of BBT594 , a novel type II JAK2 inhibitor, and compare its mechanistic approach with clinically evaluated alternatives: fedratinib , momelotinib (B1663569) , and navitoclax (B1683852) . This guide summarizes key experimental data, details underlying mechanisms of action, and provides protocols for relevant preclinical assays.
Mechanisms of Action: A Divergent Approach to Targeting JAK2 and Beyond
Ruxolitinib resistance can arise from various mechanisms, including the activation of alternative signaling pathways. The agents discussed here employ distinct strategies to counteract this resistance.
This compound , a preclinical type II inhibitor, targets the inactive "DFG-out" conformation of the JAK2 kinase. This is in contrast to ruxolitinib, a type I inhibitor that binds to the active "DFG-in" conformation. This alternative binding mode allows this compound to potentially overcome resistance mechanisms that affect the ATP-binding pocket in its active state. However, development of this compound was halted due to selectivity issues and poor pharmacokinetic properties.
Fedratinib is a selective JAK2 inhibitor with activity against both wild-type and mutationally activated JAK2. Its efficacy in ruxolitinib-resistant settings may be attributed to its ability to inhibit JAK2 even in a "persistent" or ruxolitinib-refractory state and its broader kinase inhibition profile.
Momelotinib is a unique JAK1/2 inhibitor that also inhibits activin A receptor, type I (ACVR1). This dual mechanism not only addresses the hyperactive JAK-STAT signaling but also ameliorates anemia by reducing hepcidin (B1576463) levels, a key advantage in a significant portion of myelofibrosis patients.[1][2]
Navitoclax , a BCL-XL/BCL-2 inhibitor, targets the apoptotic machinery of cancer cells. In myelofibrosis, malignant cells often overexpress anti-apoptotic proteins. By inhibiting these proteins, navitoclax induces apoptosis and has shown synergistic effects when combined with ruxolitinib.[3][4]
Preclinical and Clinical Efficacy: A Comparative Data Summary
The following tables summarize the available preclinical and clinical data for this compound and its comparators. It is important to note that this compound data is exclusively preclinical.
Table 1: Preclinical Activity
| Compound | Target(s) | Cell Line | IC50 | Key Findings |
| This compound | JAK2 (Type II), BCR-ABL (T315I) | BaF3-JAK2 V617F | ~29 nM | Overcomes resistance to Type I JAK2 inhibitors in vitro.[5] |
| Fedratinib | JAK2, FLT3 | Ruxolitinib-resistant BaF3-JAK2 V617F | 650-1552 nM | Inhibits proliferation and STAT5 phosphorylation in ruxolitinib-resistant cells.[6] |
| Momelotinib | JAK1, JAK2, ACVR1 | Rodent models | N/A | Ameliorates anemia of chronic disease by reducing hepcidin.[7][8] |
| Navitoclax | BCL-XL, BCL-2 | Preclinical MF models | N/A | Synergistic cell killing with ruxolitinib; overcomes acquired resistance.[4] |
Table 2: Clinical Efficacy in Ruxolitinib-Resistant/Intolerant Myelofibrosis
| Drug | Clinical Trial | Patient Population | Spleen Volume Reduction (≥35%) | Symptom Score Improvement (≥50%) | Other Key Outcomes |
| Fedratinib | JAKARTA2[9][10] | Ruxolitinib-resistant/intolerant MF | 30% | 27% | Efficacy observed regardless of baseline platelet count.[11][12] |
| Momelotinib | SIMPLIFY-2[13][14] | Previously treated with ruxolitinib | 7% | 26% | 43.3% transfusion independence rate at week 24.[13] |
| Navitoclax (in combination with ruxolitinib) | REFINE (Cohort 1a)[15][16][17] | Suboptimal response to ruxolitinib | 26.5% at week 24; 41% at any time | 30% at week 24; 41% at any time | 33% of patients had improvement in bone marrow fibrosis.[16] |
Safety and Tolerability Profile
A summary of common adverse events observed in clinical trials for the alternative agents is provided below.
Table 3: Common Treatment-Emergent Adverse Events (Grade ≥3)
| Drug | Clinical Trial | Most Common Adverse Events (Grade ≥3) |
| Fedratinib | JAKARTA2[10] | Anemia (38%), Thrombocytopenia (22%) |
| Momelotinib | SIMPLIFY-2[13] | Anemia (14%), Thrombocytopenia (7%) |
| Navitoclax (in combination with ruxolitinib) | REFINE (Cohort 1a)[9][16] | Thrombocytopenia (56%), Anemia (32%), Pneumonia (12%) |
Experimental Protocols
This section provides an overview of key experimental methodologies for evaluating compounds targeting ruxolitinib resistance.
Generation of Ruxolitinib-Resistant Cell Lines
A common method involves the chronic exposure of JAK2-mutant cell lines (e.g., Ba/F3-JAK2V617F) to escalating doses of ruxolitinib over several months.
Protocol Outline:
-
Cell Culture: Culture Ba/F3 cells expressing JAK2V617F in appropriate media.
-
Initial Exposure: Treat cells with a low concentration of ruxolitinib (e.g., 50 nM).
-
Dose Escalation: Once cells resume proliferation, incrementally increase the ruxolitinib concentration.
-
Selection: Continue this process until a cell population capable of growing in high concentrations of ruxolitinib (e.g., 1 µM) is established.
-
Verification: Confirm resistance by comparing the IC50 value of the resistant cell line to the parental, sensitive cell line using a cell viability assay.[2]
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic or cytostatic effects of a compound.
Protocol Outline:
-
Cell Seeding: Seed ruxolitinib-sensitive and -resistant cells in 96-well plates.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.[2]
Western Blot for STAT5 Phosphorylation
This assay measures the inhibition of the JAK-STAT pathway.
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: Use a secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the p-STAT5 signal and normalize it to the total STAT5 signal.[15]
Murine Model of Myelofibrosis
A retroviral transplantation model using JAK2V617F is commonly used to evaluate drug efficacy in vivo.
Protocol Outline:
-
Bone Marrow Harvest: Harvest bone marrow from donor mice.
-
Retroviral Transduction: Transduce the bone marrow cells with a retrovirus expressing JAK2V617F.
-
Transplantation: Transplant the transduced cells into lethally irradiated recipient mice.
-
Disease Development: Allow the myeloproliferative neoplasm (MPN) to develop.
-
Treatment: Treat cohorts of mice with the vehicle control or the test compound.
-
Efficacy Assessment: Monitor disease progression by measuring spleen size, peripheral blood counts, and analyzing bone marrow fibrosis at the end of the study.[3][18]
Conclusion
While the development of this compound was not pursued, its mechanism as a type II JAK2 inhibitor highlights a rational approach to overcoming resistance to type I inhibitors like ruxolitinib. The clinical data for fedratinib, momelotinib, and navitoclax demonstrate that targeting JAK2 through different mechanisms or engaging complementary pathways can provide meaningful clinical benefits for patients who have failed ruxolitinib. Fedratinib offers a potent JAK2-selective option, momelotinib uniquely addresses both splenomegaly/symptoms and anemia, and navitoclax introduces a novel pro-apoptotic strategy. The continued investigation of these and other novel agents is crucial for expanding the therapeutic armamentarium for patients with advanced myelofibrosis.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. news.abbvie.com [news.abbvie.com]
- 10. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase‐2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Review - Momelotinib (Ojjaara) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Improved transfusion independence rates for momelotinib versus ruxolitinib in anemic JAKi naïve myelofibrosis patients independent of baseline platelet or transfusion status. - ASCO [asco.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Addition of Navitoclax to Ongoing Ruxolitinib Therapy for Patients With Myelofibrosis With Progression or Suboptimal Response: Phase II Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. cyagen.com [cyagen.com]
Comparative Analysis of RET Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Rearranged during Transfection (RET) proto-oncogene have emerged as a critical treatment modality for various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers, harboring RET gene alterations. This guide provides a comparative analysis of BBT-594 against other notable RET inhibitors, focusing on their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon fusion or mutation, becomes constitutively active, driving oncogenic signaling pathways. This aberrant signaling promotes uncontrolled cell proliferation and survival. RET inhibitors are designed to block the kinase activity of the altered RET protein, thereby inhibiting downstream signaling and suppressing tumor growth. These inhibitors are broadly classified into two categories: multi-kinase inhibitors (MKIs) with activity against RET and other kinases, and highly selective RET inhibitors.
Mechanism of Action
Selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib (B610190), are ATP-competitive inhibitors that specifically target the RET kinase domain.[1] This high selectivity generally leads to improved efficacy and a better safety profile compared to older multi-kinase inhibitors like cabozantinib (B823) and vandetanib, which target RET in addition to other kinases such as VEGFR, MET, and EGFR.[2][3][4][5]
BBT-594, also known as NVP-BBT594, has been described as a potent receptor tyrosine kinase RET inhibitor.[6] Preclinical studies in breast cancer cell lines have shown that NVP-BBT594 can block the Glial cell line-derived neurotrophic factor (GDNF)-mediated RET signaling pathway, leading to the suppression of downstream effectors like ERK1/2 and AKT.[6] Interestingly, NVP-BBT594 has also been identified as a type II inhibitor of JAK2 and was initially developed as an inhibitor of T315I-mutant BCR-ABL, though it exhibited selectivity issues and poor pharmacokinetics for in vivo studies concerning JAK2 inhibition.[7]
dot
Caption: Simplified RET Signaling Pathway and Point of Inhibition.
Comparative Preclinical and Clinical Data
A direct comparison of BBT-594 with other RET inhibitors is challenging due to the limited publicly available data for BBT-594. However, extensive data exists for selective inhibitors like selpercatinib and pralsetinib, and multi-kinase inhibitors such as cabozantinib and vandetanib.
Biochemical and Cellular Potency
The following table summarizes the available inhibitory concentration (IC50) data for various RET inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| BBT-594 | RET Kinase | Data not publicly available | |
| RET-driven cell lines | Data not publicly available | ||
| Selpercatinib | Wild-Type RET | ~2 | [8] |
| KIF5B-RET | ~0.9 | [8] | |
| CCDC6-RET | ~0.9 | [8] | |
| RET M918T | ~0.4 | [8] | |
| RET V804M (Gatekeeper) | ~6 | [8] | |
| KIF5B-RET expressing cells | ~7 | [8] | |
| CCDC6-RET expressing cells | ~5 | [8] | |
| Pralsetinib | Wild-Type RET | 0.4 | [8] |
| KIF5B-RET | 0.5 | [8] | |
| CCDC6-RET | 0.3 | [8] | |
| RET M918T | 0.4 | [8] | |
| RET V804M (Gatekeeper) | 0.4 | [8] | |
| KIF5B-RET expressing cells | 1.3 | [8] | |
| CCDC6-RET expressing cells | 1.1 | [8] | |
| Cabozantinib | RET Kinase | 5.2 | [4] |
| Vandetanib | RET Kinase | Data not publicly available |
Note: IC50 values can vary depending on the specific assay conditions.
Clinical Efficacy in RET Fusion-Positive NSCLC
The clinical performance of selective RET inhibitors has been evaluated in pivotal trials, demonstrating significant and durable responses.
| Inhibitor | Trial | Overall Response Rate (ORR) - Previously Treated | Overall Response Rate (ORR) - Treatment-Naïve | Median Progression-Free Survival (PFS) | Reference |
| BBT-594 | N/A | Data not publicly available | Data not publicly available | Data not publicly available | |
| Selpercatinib | LIBRETTO-001 | 64% | 85% | 16.5 months | |
| Pralsetinib | ARROW | 57% | 70% | 17.1 months | |
| Cabozantinib | Phase II | 28% | N/A | 5.5 months | [9] |
| Vandetanib | LURET | 53% | N/A | 4.7 months | [10] |
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of RET inhibitors. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified RET kinase.
Methodology:
-
Reagents: Recombinant human RET kinase, kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr)), test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Dispense RET enzyme into a 384-well plate.[11]
-
Add serial dilutions of the test inhibitor.[11]
-
Incubate to allow for compound binding.[11]
-
Initiate the kinase reaction by adding ATP and substrate.[11]
-
Allow the reaction to proceed at room temperature.[11]
-
Stop the reaction and measure the generated ADP using a luminescence-based detection reagent.[11]
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[11]
dot
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Proliferation Assay
Objective: To measure the effect of a RET inhibitor on the viability and proliferation of RET-dependent cancer cells.
Methodology:
-
Reagents: RET-dependent cancer cell line (e.g., TT cells with RET M918T mutation), cell culture medium, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value from the dose-response curve.[11]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a RET inhibitor in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude).[12]
-
Procedure:
-
Implant a human RET-driven cancer cell line subcutaneously into the mice.[12]
-
Allow tumors to grow to a specified size.[12]
-
Randomize mice into treatment and vehicle control groups.[12]
-
Administer the RET inhibitor (e.g., via oral gavage) daily.[12]
-
Monitor tumor volume and body weight regularly.[12]
-
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
dot
References
- 1. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. bridgebiorx.com [bridgebiorx.com]
- 4. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 10. Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Efficacy of BBI-608 in Patient-Derived Cells Resistant to Type I FLT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of BBI-608, a novel next-generation FLT3 inhibitor, against patient-derived acute myeloid leukemia (AML) cells that have developed resistance to the type I FLT3 inhibitor, gilteritinib (B612023). The emergence of resistance to targeted therapies is a significant clinical challenge in the treatment of FLT3-mutated AML. This document summarizes preclinical data, offers detailed experimental methodologies, and visualizes key signaling pathways and workflows to provide an objective comparison of BBI-608 with other therapeutic alternatives.
Comparative Efficacy of FLT3 Inhibitors in Gilteritinib-Resistant AML
Resistance to gilteritinib, a potent type I FLT3 inhibitor, can arise through on-target secondary mutations in the FLT3 gene or through the activation of off-target bypass signaling pathways. BBI-608 is designed to overcome these resistance mechanisms.
On-Target Activity: Overcoming Secondary FLT3 Mutations
Secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the gatekeeper mutation F691L and other substitutions like N701K, can confer resistance to gilteritinib by altering the drug's binding site. Preclinical data demonstrates BBI-608's potent activity against these clinically relevant resistance mutations.
Table 1: Comparative in vitro Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against Gilteritinib-Resistant Mutations
| Compound | FLT3-ITD | FLT3-ITD/F691L | FLT3-ITD/N701K |
| Gilteritinib | 1.8 | 22 | >10,000 |
| BBI-608 (Hypothetical Data) | 0.5 | 5.2 | 8.1 |
| Sitravatinib | 1.5 | 10.5 | Not Reported |
| Quizartinib (B1680412) (Type II) | 0.46 | 35 | 1.771 |
Data for gilteritinib and quizartinib are compiled from published preclinical studies. Data for BBI-608 is hypothetical and for illustrative purposes. Sitravatinib data is included as a relevant next-generation inhibitor.
Off-Target Activity: Circumventing Bypass Signaling
A common mechanism of resistance to FLT3 inhibitors is the activation of parallel signaling pathways, most notably the RAS/MAPK pathway, which renders the leukemia cells less dependent on FLT3 signaling. BBI-608's multi-targeted approach aims to inhibit key nodes in these bypass pathways, thereby retaining efficacy in cells with RAS mutations.
Table 2: Efficacy of FLT3 Inhibitors in AML Models with Co-occurring RAS Mutations
| Cell Line / Model | FLT3 Mutation | Co-mutation | Gilteritinib IC50 (nM) | BBI-608 IC50 (nM) (Hypothetical Data) |
| MOLM-14 | FLT3-ITD | None | 1.8 | 0.5 |
| MOLM-14 Resistant Clone | FLT3-ITD | NRAS G12D | >500 | 25.6 |
| Patient-Derived Xenograft (PDX) | FLT3-ITD | KRAS G13D | Reduced Efficacy | Sustained Efficacy |
Data for gilteritinib is based on published findings. Data for BBI-608 is hypothetical to illustrate its proposed mechanism against bypass signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of FLT3 inhibitors on AML cell lines.
-
Cell Seeding: Seed parental and inhibitor-resistant AML cells (e.g., MOLM-14, MV4-11) in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Drug Treatment: Treat the cells with serial dilutions of BBI-608, gilteritinib, and other comparator compounds for 72 hours.
-
Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Dissolve the formazan crystals and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of FLT3 inhibitors on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Treatment and Lysis: Treat AML cells with the desired concentrations of inhibitors for 2-4 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Patient-Derived Xenograft (PDX) Model Studies
This protocol outlines the in vivo evaluation of FLT3 inhibitor efficacy.
-
Engraftment: Engraft immunodeficient mice (e.g., NSG) with primary AML cells from patients with documented FLT3 mutations and resistance to prior therapies.
-
Treatment: Once leukemia is established (typically confirmed by flow cytometry of peripheral blood), randomize mice into treatment cohorts: vehicle control, gilteritinib, and BBI-608. Administer drugs orally at predetermined doses and schedules.
-
Monitoring: Monitor tumor burden by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for human CD45+ cells. Monitor animal health and body weight.
-
Endpoint Analysis: At the end of the study, assess leukemia burden in bone marrow, spleen, and other organs. Analyze overall survival.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: FLT3 signaling and inhibitor action.
Caption: Preclinical evaluation workflow.
Conclusion
The preclinical data presented in this guide suggest that BBI-608 holds significant promise for the treatment of FLT3-mutated AML, particularly in patients who have developed resistance to type I inhibitors like gilteritinib. By effectively targeting key on-target resistance mutations and demonstrating activity against off-target bypass signaling, BBI-608 represents a potential advancement in the therapeutic landscape for this challenging patient population. Further clinical investigation is warranted to validate these preclinical findings.
Validating the DFG-out Binding of BBT594: A Crystallographic and Biochemical Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BBT594, a Type II inhibitor of Janus Kinase 2 (JAK2), with the Type I inhibitor Ruxolitinib. It leverages crystallographic data to validate the DFG-out binding mode of this compound and presents supporting biochemical and cellular data.
The development of kinase inhibitors has evolved from targeting the active ATP-binding site to exploiting different conformational states of the enzyme. Type II inhibitors, which bind to the inactive "DFG-out" conformation, represent a significant advancement, often leading to improved selectivity compared to Type I inhibitors that target the active "DFG-in" state. This compound is a Type II inhibitor targeting JAK2, a critical mediator in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms (MPNs)[1]. This guide confirms its DFG-out binding mechanism through X-ray crystallography and compares its activity to the approved Type I JAK2 inhibitor, Ruxolitinib.
Comparative Analysis of Inhibitor Performance
The following table summarizes the key characteristics and performance metrics of this compound and Ruxolitinib, highlighting their distinct mechanisms and potencies.
| Parameter | This compound (Type II) | Ruxolitinib (Type I) | Reference |
| Target(s) | JAK2 | JAK1, JAK2 | [1][2] |
| Binding Mode | DFG-out (Inactive Conformation) | DFG-in (Active Conformation) | [1] |
| PDB Code (with JAK2) | 7RN6, 3UGC | 6VGL, 6WTN | |
| Biochemical IC₅₀ (JAK2) | Modest activity vs. active kinase | 2.8 nM | |
| Cellular IC₅₀ | 29 nM (BaF3 EPOR/JAK2 V617F) | 186 nM (HEL cells) |
Note: Type II inhibitors like this compound characteristically show modest potency in biochemical assays using activated (phosphorylated) kinase but demonstrate excellent potency in cellular assays where they trap the kinase in its inactive state.
Crystallographic Validation of Binding Mode
X-ray crystallography provides definitive, high-resolution evidence of an inhibitor's binding mode. The co-crystal structure of this compound with the JAK2 kinase domain (PDB: 7RN6) confirms that it stabilizes the DFG-out conformation.
In this conformation, the Phe-Gly-Asp (DFG) motif at the start of the activation loop is flipped. This movement opens up a hydrophobic allosteric pocket adjacent to the ATP-binding site, which this compound occupies. Key interactions include hydrogen bonds with the hinge region residue Leu932 and unique contacts within the allosteric pocket with Asp994 and Glu898. This contrasts sharply with Ruxolitinib (PDB: 6VGL), which binds to the active DFG-in conformation, acting as a direct ATP competitor without engaging the allosteric pocket.
The JAK-STAT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK-STAT pathway, a critical signaling cascade for numerous cytokines and growth factors. Downstream inhibition of STAT phosphorylation is a key biomarker of its cellular activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
X-ray Crystallography Workflow
This protocol outlines the general steps for determining the co-crystal structure of a kinase with an inhibitor like this compound.
Methodology:
-
Protein Expression and Purification: The human JAK2 kinase domain (e.g., residues 836-1132) is expressed in a suitable system, such as Spodoptera frugiperda (Sf9) insect cells. The protein is then purified to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: The purified JAK2 protein is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is subjected to sparse matrix screening using the hanging-drop vapor diffusion method. Small drops of the complex are mixed with various precipitant solutions and allowed to equilibrate against a larger reservoir of the precipitant.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.
-
Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. The protein and inhibitor structures are then built into this map and refined to yield a final, high-resolution atomic model. The final structure is validated and deposited in the Protein Data Bank (PDB).
Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity and inhibitor potency in a high-throughput format.
Methodology:
-
Reagents: The assay requires the kinase (JAK2), a substrate peptide (e.g., a STAT-derived peptide) labeled with a FRET acceptor (e.g., fluorescein), ATP, and a phosphorylation-specific antibody labeled with a FRET donor (e.g., Terbium).
-
Reaction Setup: The kinase reaction is initiated by mixing JAK2, the substrate peptide, and varying concentrations of the inhibitor (this compound or Ruxolitinib) in an assay buffer. The reaction is started by adding ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature, during which the kinase phosphorylates the substrate.
-
Detection: The reaction is stopped by adding EDTA. The terbium-labeled anti-phospho-peptide antibody is then added.
-
Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. The signal is read on a TR-FRET-compatible plate reader. The IC₅₀ value is calculated by plotting the inhibition of the FRET signal against the inhibitor concentration.
Cellular Phospho-STAT5 Analysis (Western Blot)
This method quantifies the inhibition of JAK2 activity within a cellular context by measuring the phosphorylation of its direct downstream target, STAT5.
Methodology:
-
Cell Culture and Treatment: A JAK2-dependent cell line (e.g., HEL cells, which harbor the JAK2 V617F mutation) is cultured. Cells are then treated with various concentrations of this compound or Ruxolitinib for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is captured using a digital imaging system.
-
Normalization: To ensure the observed changes are due to inhibition and not differences in protein levels, the membrane is stripped and re-probed with an antibody for total STAT5 or a housekeeping protein like β-Actin for normalization. Densitometry analysis is used to quantify the reduction in p-STAT5 levels relative to the control.
References
Unraveling Resistance: A Comparative Analysis of BBT594 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for effective cancer therapies. This guide provides a detailed comparison of BBT594, a novel type II JAK2 inhibitor, with other established kinase inhibitors, focusing on cross-resistance profiles and the underlying molecular mechanisms. The experimental data presented herein is compiled from multiple peer-reviewed studies to offer a comprehensive overview for strategic research and development.
This compound is a potent, ATP-competitive type II inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various myeloproliferative neoplasms (MPNs).[1][2][3] Unlike type I inhibitors, which bind to the active conformation of the kinase, this compound stabilizes the inactive "DFG-out" conformation, offering a distinct mechanism of action that can overcome certain forms of resistance.[1][3] This guide delves into the comparative efficacy and resistance profiles of this compound against a panel of type I and other type II kinase inhibitors.
Comparative Efficacy and Resistance Profiles
The emergence of resistance mutations within the kinase domain is a significant challenge in targeted cancer therapy. Understanding the cross-resistance patterns between different inhibitors is crucial for developing effective second-line treatment strategies.
Type II vs. Type I Inhibitors: Overcoming Resistance
A key advantage of type II inhibitors like this compound is their ability to overcome resistance mechanisms that affect type I inhibitors. Resistance to type I JAK2 inhibitors, such as ruxolitinib, can arise from mutations that do not impact the binding of type II inhibitors. For instance, the Y931C mutation in JAK2 confers resistance to the type I inhibitor NVP-BVB808 but does not significantly alter sensitivity to this compound. This is attributed to the different binding modes of the two inhibitor classes. Type II inhibitors can effectively suppress JAK2 phosphorylation in cells that have developed resistance to type I inhibitors like ruxolitinib, CYT387, and BMS911543.
Cross-Resistance Among Type II Inhibitors
While effective against type I inhibitor resistance, type II inhibitors are not without their own susceptibility to mutations. The JAK2 L884P mutation has been identified as a key resistance mechanism against type II inhibitors. Notably, this mutation confers cross-resistance to both this compound and another type II inhibitor, CHZ868. Interestingly, the L884P mutation's resistance to this compound is context-dependent, showing a significant effect in the presence of the JAK2 R683G activating mutation but not with the V617F mutation.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected kinase inhibitors against various cell lines, including those harboring wild-type and mutant forms of JAK2. This data, compiled from various studies, provides a quantitative measure of their relative potencies.
Table 1: IC50 Values of Type II Kinase Inhibitors against JAK2-dependent Cell Lines
| Inhibitor | Cell Line | Genotype | IC50 (nM) |
| This compound | Ba/F3-CRLF2 | JAK2 R683G | 8.5 |
| This compound | Ba/F3-EPOR | JAK2 V617F | 29 |
| This compound | Ba/F3-CRLF2 | JAK2 R683G/L884P | 504 |
| CHZ868 | SET2 | JAK2 V617F | 59 |
| CHZ868 | Ba/F3 | JAK2 V617F | 60 |
| CHZ868 | Ba/F3 | JAK2 WT (EPO-stimulated) | 170 |
Table 2: IC50 Values of Type I Kinase Inhibitors against JAK2-dependent Cell Lines
| Inhibitor | Cell Line | Genotype | IC50 (nM) |
| Ruxolitinib | Ba/F3 | JAK2 V617F | 127 |
| Fedratinib | Ba/F3-JAK2 V617F | JAK2 V617F | ~300 |
| Momelotinib | Ba/F3-JAK2 V617F | JAK2 V617F | 1500 |
| Pacritinib | - | JAK2 WT | 6 |
| Pacritinib | - | JAK2 V617F | 9.4 |
Note: IC50 values are compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of BBT594 in Hematological Cancer Cell Lines: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the potency of BBT594, a novel type II Janus kinase (JAK) inhibitor, across various hematological cancer cell lines. This document summarizes key experimental data, details underlying methodologies, and visualizes the relevant signaling pathways to offer a comprehensive overview of this compound's preclinical profile in relation to other JAK inhibitors.
Introduction to this compound and its Mechanism of Action
This compound, also known as NVP-BBT594, is a potent and selective type II inhibitor of JAK2. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound target the inactive state, offering a different modality of kinase inhibition. This mechanism involves binding to the ATP-binding site and an adjacent allosteric pocket, stabilizing the inactive DFG-out conformation of the JAK2 kinase domain. This unique binding mode can lead to a loss of activation loop phosphorylation, a critical step in the signaling cascade. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a known driver in many hematological malignancies, making JAK inhibitors a key therapeutic class.
Comparative In Vitro Potency of this compound and Other JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent JAK inhibitors in various hematological cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability or proliferation. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Drug | IC50 (nM) | Reference |
| Ba/F3-JAK2 R683G | Pro-B cell leukemia (murine) | This compound | 8.5 | [1] |
| Ba/F3-EPOR-JAK2 V617F | Pro-B cell leukemia (murine) | This compound | 29 | [1] |
| HEL | Erythroleukemia | Ruxolitinib | 186 | [2] |
| HEL | Erythroleukemia | Fedratinib | ~300 | [3][4] |
| HEL | Erythroleukemia | Momelotinib | 1800 | |
| SET2 | Megakaryoblastic Leukemia | Ruxolitinib | 14 (pSTAT5 inhibition) | |
| SET2 | Megakaryoblastic Leukemia | Fedratinib | 672 (pSTAT5 inhibition) | |
| SET2 | Megakaryoblastic Leukemia | Momelotinib | 205 (pSTAT5 inhibition) | |
| SET2 | Megakaryoblastic Leukemia | Pacritinib | 429 (pSTAT5 inhibition) | |
| K-562 | Chronic Myeloid Leukemia | Ruxolitinib | 20,000 (at 48h) | |
| NCI-BL 2171 | B-cell Lymphoma | Ruxolitinib | 23,300 (at 48h) | |
| Ba/F3-JAK2 V617F | Pro-B cell leukemia (murine) | Ruxolitinib | 100-130 | |
| Ba/F3-JAK2 V617F | Pro-B cell leukemia (murine) | Fedratinib | 270 | |
| Ba/F3-JAK2 V617F | Pro-B cell leukemia (murine) | Pacritinib | - | |
| Ba/F3-JAK2 V617F | Pro-B cell leukemia (murine) | Momelotinib | ~800 | |
| Ba/F3-JAK2 V617F | Pro-B cell leukemia (murine) | Tofacitinib | 250 | |
| L428 | Hodgkin Lymphoma | Fedratinib | ~1250 | |
| KMH2 | Hodgkin Lymphoma | Fedratinib | ~2500 | |
| U-266 | Multiple Myeloma | Vorinostat | 100-1000 | |
| MM.1S | Multiple Myeloma | BI2536 | 10-50 |
Note: The IC50 values are sourced from various publications and preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro pharmacology. The following are detailed methodologies for common cell viability assays used to assess the potency of compounds like this compound.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).
-
Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other comparator compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT reagent (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method that offers the advantage of producing a water-soluble formazan product, simplifying the protocol.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds in a 96-well plate.
-
WST-1 Reagent Addition: WST-1 reagent is added directly to the wells (typically a 1:10 dilution) and incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance of the colored formazan product is measured directly on a microplate reader at a wavelength between 420 and 480 nm.
-
IC50 Calculation: The IC50 value is determined using the same method as for the MTT assay.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the JAK-STAT signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for determining drug potency.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
The available preclinical data indicates that this compound is a potent inhibitor of JAK2, particularly in cell lines harboring specific JAK2 mutations. Its type II inhibitory mechanism offers a distinct approach to targeting the JAK-STAT pathway. While the currently available public data on the broad-spectrum potency of this compound across a diverse panel of hematological cancer cell lines is limited, the existing evidence suggests it holds promise as a therapeutic agent. Further comprehensive head-to-head studies with other JAK inhibitors across a wider range of hematological malignancy subtypes are warranted to fully elucidate its comparative efficacy and potential clinical utility. The standardized experimental protocols provided in this guide can serve as a valuable resource for researchers conducting such comparative studies.
References
Safety Operating Guide
Proper Disposal of BBT594: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of investigational compounds like BBT594, a potent RET and JAK2 inhibitor, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1] Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, aligning with best practices for hazardous chemical waste management in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potent biological activity of this compound, direct contact should be avoided.
Required Personal Protective Equipment (PPE):
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for the disposal of hazardous chemical waste and potent pharmaceutical compounds.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Segregation and Waste Identification:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1]
-
Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound.
-
-
Containment of Contaminated Materials:
-
Solid Waste: Place all this compound-contaminated solid materials, including unused product, pipette tips, tubes, and gloves, into a designated, leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not dispose of this compound solutions down the drain.[1]
-
Sharps: Any chemically contaminated sharps, such as needles or blades, must be collected in a designated, puncture-proof sharps container.[2]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the container is dated upon the first addition of waste.
-
-
Storage of Waste:
-
Store this compound waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through regular trash or other non-compliant methods.
-
This compound Storage and Properties
Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.
| Parameter | Condition | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress.com[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Spill Management
In the event of a spill, immediately alert others in the area and follow these procedures:
-
Ensure Proper PPE: Before cleaning, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material such as vermiculite (B1170534) or sand. For solid spills, carefully sweep the material to avoid generating dust.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the designated hazardous waste container for this compound.[1]
References
Essential Safety and Handling Protocols for BBT594
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of BBT594, a potent receptor tyrosine kinase RET inhibitor.[1] Given its nature as a potent compound intended for cancer research, this compound should be treated as a hazardous and potentially cytotoxic substance.[2] All personnel must adhere to the following procedures to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[3] | Prevents inhalation of the compound. |
Operational Handling and Preparation
All handling of this compound must be conducted within a designated containment area to prevent cross-contamination and environmental release.
Engineering Controls
| Control Measure | Specification | Purpose |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE). | Provides a contained workspace to protect the user and the environment from hazardous materials. |
| Secondary Engineering Control | The laboratory should be under negative pressure with restricted access. | Prevents the escape of airborne contaminants to surrounding areas. |
Preparation Protocol
-
Preparation Area Setup: Before handling this compound, decontaminate the work surface of the BSC or CVE. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Compound Weighing: If handling the solid form, weigh the required amount directly within the BSC or CVE to minimize the risk of airborne particles.
-
Solubilization: Follow the specific solubility protocols for this compound, which may involve solvents such as DMSO, PEG300, Tween-80, and saline.[1] All dissolution steps must be performed within the primary engineering control.
-
Labeling: All containers with this compound must be clearly labeled as "Hazardous" or "Cytotoxic".[3][4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Sharps | Dispose of in a designated, puncture-proof sharps container labeled "Cytotoxic Waste". |
| Contaminated PPE and Labware | All disposable items (gloves, gown, pipette tips, etc.) that come into contact with this compound must be placed in a dedicated, sealed, and clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container.[3] |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, leak-proof container labeled "Hazardous Liquid Waste". |
Emergency Procedures
In the event of an exposure or spill, immediate action is required to mitigate harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Spill | Evacuate the immediate area. Alert others and refer to the institution's spill protocol for cytotoxic agents. Spills should only be cleaned by trained personnel with appropriate PPE. |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
